TLR7 agonist 28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H25N9O7 |
|---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-2-[[4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]phenyl]methylidene]hydrazinyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C26H25N9O7/c1-40-10-11-41-25-31-22(27)21-23(32-25)34(26(39)30-21)14-16-4-2-15(3-5-16)12-29-33-18-7-6-17(13-28-18)24(38)42-35-19(36)8-9-20(35)37/h2-7,12-13H,8-11,14H2,1H3,(H,28,33)(H,30,39)(H2,27,31,32)/b29-12+ |
InChI Key |
FRXFTFSKHSKQSA-XKJRVUDJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Immunostimulatory Mechanism of TLR7 Agonist 28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toll-like receptor 7 (TLR7) agonists are potent immunomodulators with significant therapeutic potential in oncology and infectious diseases. This technical guide provides an in-depth overview of the mechanism of action of TLR7 agonists, using "TLR7 agonist 28" as a representative compound. It details the molecular interactions, downstream signaling cascades, and the subsequent cellular and systemic immune responses. This document summarizes key quantitative data from representative studies and provides detailed experimental protocols for the evaluation of TLR7 agonists, adhering to the specified requirements for data presentation and visualization.
Introduction to TLR7 and its Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system.[1][2][3] It is primarily expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[1] TLR7 recognizes single-stranded RNA (ssRNA) from viruses, triggering antiviral immune responses.[1][2] Small molecule agonists of TLR7, such as imiquimod (B1671794) and resiquimod, mimic viral ssRNA and potently activate the immune system, making them attractive candidates for therapeutic development.[3] "this compound" represents a potent synthetic TLR7 agonist designed for targeted delivery or systemic administration to induce robust anti-tumor and antiviral immunity.[4][5]
Core Mechanism of Action: TLR7 Signaling Pathway
Upon binding to TLR7 within the endosomal compartment, this compound initiates a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][2][6] This activation leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, bridging the innate and adaptive immune systems.[1]
The key steps in the TLR7 signaling pathway are as follows:
-
Ligand Binding and Receptor Dimerization: this compound binds to the TLR7 receptor within the endosome. This binding event induces a conformational change in the receptor, leading to its dimerization.
-
MyD88 Recruitment: The dimerized TLR7 recruits the MyD88 adaptor protein to its Toll/interleukin-1 receptor (TIR) domain.[2]
-
Myddosome Formation: MyD88 then assembles a protein complex known as the "Myddosome," which includes IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[2][7]
-
Signal Transduction: IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 subsequently associates with TNF receptor-associated factor 6 (TRAF6).[2][7]
-
Activation of Downstream Pathways: The IRAK1-TRAF6 complex activates two major downstream pathways:
-
NF-κB Pathway: This leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1]
-
IRF7 Pathway: In plasmacytoid dendritic cells (pDCs), this complex also activates Interferon Regulatory Factor 7 (IRF7), which is critical for the production of large amounts of type I interferons (IFN-α and IFN-β).[1][7]
-
Figure 1: TLR7 Signaling Pathway initiated by this compound.
Quantitative Data on TLR7 Agonist Activity
The potency and efficacy of TLR7 agonists are typically characterized by their ability to induce cytokine production in various in vitro and in vivo models. The following tables summarize representative quantitative data for potent TLR7 agonists.
Table 1: In Vitro Activity of Representative TLR7 Agonists
| Compound | Cell Type | Assay | EC50 | Cytokine Induced | Reference |
| Compound [I] | Human TLR7 reporter cells | Reporter Gene Assay | 7 nM | - | [8] |
| Compound [I] | Mouse TLR7 reporter cells | Reporter Gene Assay | 5 nM | - | [8] |
| Compound [I] | - | Selectivity Assay (TLR8) | >5000 nM | - | [8] |
| Gardiquimod | Human TLR7 reporter cells | Reporter Gene Assay | 4 µM | - | [9] |
| Unnamed Agonist | Human TLR7 reporter cells | Reporter Gene Assay | 13 µM | - | [10] |
| Unnamed Agonist | Mouse TLR7 reporter cells | Reporter Gene Assay | 27 µM | - | [10] |
| TLR7/8 Agonist 9 | Human TLR7 reporter cells | Reporter Gene Assay | 40 nM | - | [4] |
Table 2: In Vivo Cytokine Induction by a Representative TLR7 Agonist
| Compound | Animal Model | Dose | Cytokines Significantly Induced | Reference |
| Compound [I] | Balb/c mice | Single dose | IFN-α, IFN-β, IP-10, IL-6, TNF-α | [8] |
| Unnamed Agonist | CT-26 tumor model | 0.5 or 2.5 mg/kg | Not specified, synergistic with anti-PD-1 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TLR7 agonist activity. Below are standard protocols for key experiments.
In Vitro TLR7 Reporter Assay
This assay quantifies the ability of a compound to activate the TLR7 signaling pathway in a controlled cellular system.
-
Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen), which are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Methodology:
-
Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of "this compound" and a positive control (e.g., R848) in cell culture medium.
-
Remove the overnight culture medium from the cells and add the compound dilutions.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
To measure SEAP activity, collect a sample of the cell culture supernatant.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 value by plotting the dose-response curve.
-
In Vitro Cytokine Induction in Human PBMCs
This assay measures the production of key cytokines from primary human immune cells.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Methodology:
-
Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Treat the cells with various concentrations of "this compound".
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentrations of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
-
Figure 2: General experimental workflow for the evaluation of TLR7 agonists.
Influence on Adaptive Immunity
The activation of innate immunity by this compound has profound effects on the adaptive immune system.
-
Dendritic Cell Maturation: TLR7 activation in dendritic cells (DCs) leads to their maturation, characterized by the upregulation of co-stimulatory molecules (CD80, CD86) and MHC class II.[1] This enhances their ability to present antigens to T cells.
-
Th1 Polarization: The production of IL-12 by activated DCs promotes the differentiation of naive CD4+ T cells into T helper 1 (Th1) cells.[1] Th1 cells are critical for cell-mediated immunity against tumors and intracellular pathogens.
-
B Cell Activation: TLR7 signaling in B cells can augment their activation, proliferation, and antibody production.[1]
Figure 3: Logical relationship between innate and adaptive immune activation by a TLR7 agonist.
Conclusion
This compound exerts its potent immunostimulatory effects by activating the MyD88-dependent signaling pathway in TLR7-expressing immune cells. This leads to the production of type I interferons and pro-inflammatory cytokines, which in turn drive the maturation of dendritic cells and the polarization of T helper cells towards a Th1 phenotype, ultimately bridging the innate and adaptive immune systems for a coordinated and robust anti-tumor or antiviral response. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of TLR7 agonists as promising immunotherapeutic agents.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. antitumor immunotherapies | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Frontiers | Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia [frontiersin.org]
- 7. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 9. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel TLR7 agonist demonstrates synergistic antitumor activity with anti-PD-1 antibodies | BioWorld [bioworld.com]
An In-depth Technical Guide to the TLR7 Agonist 28 (Isatoribine) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 7 (TLR7) agonists are a class of immunomodulatory agents that hold significant promise in the fields of virology and oncology. By activating the innate immune system, these molecules can trigger a robust antiviral and antitumor response. TLR7 agonist 28, also known as isatoribine (B57017), is a selective agonist of TLR7. This technical guide provides a comprehensive overview of the signaling pathway initiated by isatoribine, supported by available data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and drug development professionals.
Core Signaling Pathway of this compound (Isatoribine)
Isatoribine, as a selective TLR7 agonist, initiates a signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This pathway is crucial for the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are key mediators of the innate immune response.
The signaling process can be summarized in the following key steps:
-
Endosomal Recognition: Isatoribine, being a small molecule agonist, is recognized by and binds to TLR7 within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.
-
TLR7 Dimerization and MyD88 Recruitment: Upon agonist binding, TLR7 undergoes a conformational change, leading to its dimerization. This conformational shift facilitates the recruitment of the adaptor protein MyD88 to the Toll/interleukin-1 receptor (TIR) domain of TLR7.
-
Myddosome Formation and IRAK Kinase Activation: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This assembly forms a complex known as the Myddosome. Within this complex, IRAK4 phosphorylates and activates IRAK1.
-
TRAF6 Activation and Ubiquitination: Activated IRAK1 dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the auto-ubiquitination of TRAF6.
-
Activation of Downstream Kinases: The ubiquitinated TRAF6, in conjunction with other enzymes, activates the TAK1 (transforming growth factor-β-activated kinase 1) complex.
-
NF-κB and IRF7 Activation: The activated TAK1 complex subsequently initiates two critical downstream signaling branches:
-
NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation marks IκB for degradation, allowing the nuclear factor kappa B (NF-κB) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokine genes.
-
IRF7 Pathway: In pDCs, the MyD88-IRAK-TRAF6 complex also leads to the phosphorylation and activation of Interferon Regulatory Factor 7 (IRF7), considered the master regulator of type I IFN production. Activated IRF7 dimerizes and translocates to the nucleus, where it drives the transcription of type I IFN genes, most notably IFN-α.
-
The culmination of this signaling cascade is the robust production of type I interferons and pro-inflammatory cytokines, which orchestrate a potent innate immune response.
Quantitative Data
Table 1: In Vivo Antiviral Activity of Isatoribine in HCV Patients
| Parameter | Value | Reference |
| Drug | Isatoribine (this compound) | [1] |
| Dosage | 800 mg, intravenous, once-daily for 7 days | [1] |
| Patient Population | Chronic HCV infection (n=12) | [1] |
| Mean Plasma HCV RNA Reduction | -0.76 log10 units | [1] |
| Range of HCV RNA Reduction | -2.85 to +0.21 log10 units | [1] |
| Correlation | Viral load reduction correlated with induction of 2',5'-oligoadenylate synthetase | [1] |
Note: Specific EC50 and IC50 values for isatoribine in various cell-based assays are not consistently reported in the available literature. Similarly, detailed dose-response data for cytokine induction in vitro is limited. The provided data is from a clinical study and demonstrates the in vivo efficacy of isatoribine.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of the this compound signaling pathway. These protocols are based on standard immunological techniques and can be adapted for the specific use of isatoribine.
NF-κB Activation Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway upon stimulation with isatoribine.
Objective: To determine the dose-dependent activation of NF-κB by isatoribine.
Materials:
-
HEK293 cells stably transfected with a TLR7 expression vector and an NF-κB-luciferase reporter construct.
-
Isatoribine (this compound).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the TLR7/NF-κB reporter cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of isatoribine in cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Cell Stimulation: Remove the old medium from the cells and add 100 µL of the prepared isatoribine dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Quantify the luminescence using a plate reader. Normalize the results to the vehicle control and plot the dose-response curve to determine the EC50 value.
IRF7 Phosphorylation by Western Blot
This protocol is designed to detect the phosphorylation of IRF7, a key indicator of its activation, in response to isatoribine stimulation.
Objective: To qualitatively or semi-quantitatively assess the phosphorylation of IRF7.
Materials:
-
Plasmacytoid dendritic cells (pDCs) or a suitable cell line expressing TLR7 (e.g., Cal-1 cells).
-
Isatoribine (this compound).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-IRF7 (Ser471/472) and anti-total-IRF7.
-
Secondary antibody (HRP-conjugated).
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Stimulation: Culture pDCs or a relevant cell line to an appropriate density. Treat the cells with isatoribine (e.g., 1-10 µM) for a specified time course (e.g., 0, 15, 30, 60 minutes). Include an unstimulated control.
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-IRF7 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-IRF7 antibody to confirm equal protein loading.
Cytokine Profiling by ELISA or Multiplex Assay
This experiment measures the production of key cytokines from immune cells stimulated with isatoribine.
Objective: To quantify the levels of cytokines such as IFN-α, TNF-α, IL-6, and IL-12 produced by peripheral blood mononuclear cells (PBMCs) or pDCs in response to isatoribine.
Materials:
-
Human PBMCs or isolated pDCs.
-
Isatoribine (this compound).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
24-well or 96-well tissue culture plates.
-
ELISA kits or multiplex cytokine assay kits for the cytokines of interest.
-
Plate reader for ELISA or a compatible instrument for multiplex assays.
Protocol:
-
Cell Isolation and Seeding: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Seed the cells at a density of 1 x 106 cells/mL in a 24-well or 96-well plate.
-
Stimulation: Add various concentrations of isatoribine (e.g., 0.1, 1, 10 µM) to the cells. Include an unstimulated control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's protocols.
-
Data Analysis: Generate standard curves for each cytokine and calculate the concentration in each sample. Plot the cytokine concentrations against the isatoribine concentrations.
Conclusion
This compound (isatoribine) is a selective activator of the TLR7 signaling pathway, leading to a potent innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines. While detailed in vitro quantitative data remains somewhat limited in the public domain, clinical studies have demonstrated its efficacy in reducing viral load in HCV patients, highlighting its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action and therapeutic applications of isatoribine and other TLR7 agonists. A deeper understanding of this signaling pathway is critical for the continued development of novel immunotherapies for a range of diseases.
References
What is TLR7 agonist 28?
An in-depth technical guide to a class of immune-potentiating molecules.
Topic: TLR7 Agonist 28
Content Type: An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The designation "this compound" is not universally unique to a single chemical entity. In scientific literature, it can refer to different molecules depending on the research context. This guide addresses two prominent interpretations: Isatoribine , a guanosine (B1672433) analog, and a representative conjugatable TLR7 agonist intended for antibody-drug conjugates (ADCs), which is sometimes referred to as "compound 3" in relevant publications.
Isatoribine: A Guanine Analog with TLR7 Agonist Activity
Isatoribine (also known as ANA245 or 7-thia-8-oxoguanosine) is a synthetic guanosine analog that has been identified as a selective agonist for Toll-like receptor 7 (TLR7). Its activation of TLR7 mimics the immune response to single-stranded viral RNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This has positioned Isatoribine and similar molecules as potential therapeutics for viral infections and cancer.
Core Concepts
Chemical Structure:
-
Systematic Name: (2R,3R,4S,5R)-2-(hydroxymethyl)-5-(7-oxo-3H-[1][2][3]triazolo[4,5-d]pyrimidin-5(4H)-yl)tetrahydrofuran-3,4-diol
-
Molecular Formula: C₉H₁₁N₅O₅
-
Molecular Weight: 285.22 g/mol
Mechanism of Action:
Isatoribine functions by binding to the endosomal TLR7, primarily within plasmacytoid dendritic cells (pDCs) and B cells. This binding event initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as IRF7 and NF-κB. The subsequent transcription and secretion of type I interferons (IFN-α/β) and other inflammatory cytokines orchestrate a broad antiviral and antitumor immune response.
Synthesis of Isatoribine
A detailed, multi-step synthesis of Isatoribine has been described in the medicinal chemistry literature. The following is a representative synthetic route:
Experimental Protocol: Synthesis of Isatoribine
-
Step 1: Glycosylation. A protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is reacted with a protected purine (B94841) base analog, for instance, 2-amino-6-chloropurine, in the presence of a Lewis acid catalyst like tin(IV) chloride in a suitable solvent such as acetonitrile. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Step 2: Azide (B81097) Formation. The 6-chloro group of the resulting nucleoside is displaced with an azide group by reacting with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.
-
Step 3: Cyclization. The triazole ring is formed through an intramolecular cyclization reaction. This is often achieved by treatment with a reducing agent, such as sodium dithionite, which reduces the nitro group (if present on the purine precursor) and facilitates cyclization.
-
Step 4: Thionation. The 8-oxo group is introduced by a thionation reaction, for example, using Lawesson's reagent, followed by hydrolysis.
-
Step 5: Deprotection. The benzoyl protecting groups on the ribose moiety are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to yield the final product, Isatoribine.
-
Purification: The final compound is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford Isatoribine as a solid.
Quantitative Data: In Vitro Activity of Isatoribine
The biological activity of Isatoribine is typically quantified by its ability to induce cytokine production in immune cells.
| Assay | Cell Type | Readout | EC50 | Reference |
| Cytokine Induction | Human PBMCs | IFN-α secretion | ~1-10 µM | [4][5] |
| Antiviral Activity | HCV Replicon Assay | Reduction of HCV RNA | ~0.8 µM | [4] |
Experimental Protocol: Cytokine Induction Assay in Human PBMCs
This protocol outlines a general procedure for measuring Isatoribine-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and plate them in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Compound Treatment: Prepare serial dilutions of Isatoribine in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known TLR7 agonist like R848).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., IFN-α) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the logarithm of the Isatoribine concentration and determine the EC50 value using a non-linear regression analysis.
Conjugatable TLR7 Agonist for Antibody-Drug Conjugates (ADCs)
A significant area of research in TLR7 agonist development is their conjugation to monoclonal antibodies to create antibody-drug conjugates (ADCs). This strategy aims to deliver the immune-stimulating agonist directly to tumor cells or other target cells, thereby localizing the immune activation and minimizing systemic side effects. While a specific "this compound" for conjugation is not consistently named in the literature, a common structural motif involves a TLR7 agonist core, such as an adenine (B156593) derivative, functionalized with a linker for attachment to an antibody. For the purpose of this guide, we will focus on a representative conjugatable TLR7 agonist, herein referred to as "Compound C", which features a carboxylic acid linker.
Core Concepts
Chemical Structure of a Representative Conjugatable TLR7 Agonist (Compound C):
-
Core: 9-substituted-8-hydroxy-2-(2-methoxyethoxy)adenine.[1]
-
Linker: A carboxyalkyl group at the 9-position (e.g., 9-(3-carboxypropyl)).[1] This carboxylic acid provides a handle for conjugation to the amine groups of lysine (B10760008) residues on an antibody.
Mechanism of Action of TLR7 Agonist ADCs:
-
Targeting: The antibody component of the ADC binds to a specific antigen on the surface of target cells (e.g., tumor cells).
-
Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved (if cleavable) or the antibody is degraded in the lysosome, releasing the TLR7 agonist payload into the endolysosomal compartment.
-
TLR7 Activation: The released agonist binds to and activates TLR7, initiating the downstream signaling cascade and leading to localized immune activation within the tumor microenvironment.
Synthesis of a Conjugatable TLR7 Agonist and its ADC
The synthesis involves the preparation of the functionalized TLR7 agonist followed by its conjugation to an antibody.
Experimental Protocol: Synthesis of Compound C
-
Step 1: Synthesis of the Core. The synthesis starts from 2-chloroadenine.[1] The 2-chloro group is displaced with 2-methoxyethanol (B45455) under basic conditions.
-
Step 2: Alkylation. The N9 position of the adenine ring is alkylated with a protected carboxyalkyl halide (e.g., ethyl 4-bromobutyrate).
-
Step 3: Hydroxylation. The 8-position is hydroxylated, for example, through a reaction involving m-chloroperoxybenzoic acid (mCPBA).
-
Step 4: Saponification. The ester protecting group on the linker is removed by saponification with a base like sodium hydroxide (B78521) to yield the free carboxylic acid (Compound C).[1]
-
Purification: The final compound is purified by chromatography.
Experimental Protocol: Conjugation of Compound C to a Monoclonal Antibody
-
Activation of Compound C: The carboxylic acid of Compound C is activated to form a reactive ester, for example, an N-hydroxysuccinimide (NHS) ester, using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[2]
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer at a specific concentration.
-
Conjugation Reaction: The activated Compound C is added to the antibody solution and allowed to react with the lysine residues on the antibody surface. The reaction is typically performed at room temperature for several hours.
-
Purification of the ADC: The resulting ADC is purified to remove unconjugated agonist and other reagents, for example, by size exclusion chromatography.
-
Characterization: The drug-to-antibody ratio (DAR) of the purified ADC is determined using techniques such as UV-Vis spectroscopy and mass spectrometry.[3][6]
Quantitative Data: In Vitro Activity of a TLR7 Agonist ADC
The activity of the ADC is compared to the unconjugated agonist to demonstrate the effect of targeted delivery.
| Compound | Assay | Cell Line | Readout | EC50 | Reference |
| Unconjugated TLR7 Agonist | TLR7 Reporter Assay | HEK-Blue™ hTLR7 | NF-κB activation | 547 nM | [6] |
| Rituximab-TLR7 Agonist Conjugate | TLR7 Reporter Assay | HEK-Blue™ hTLR7 | NF-κB activation | 28-53 nM | [6] |
| Trastuzumab-TLR7 Agonist Conjugate | Myeloid Cell Activation | Co-culture with HER2+ tumor cells | PD-L1 upregulation | ~10-100 ng/mL | [7] |
Experimental Protocol: TLR7 Reporter Assay for ADC Activity
This protocol describes the use of a commercially available reporter cell line to quantify the TLR7-mediated activity of an ADC.
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells (InvivoGen) according to the manufacturer's instructions. These cells express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Plating: Seed the HEK-Blue™ hTLR7 cells in a 96-well plate at the recommended density.
-
ADC Treatment: Add serial dilutions of the TLR7 agonist ADC, the unconjugated agonist, and a non-targeting control ADC to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
SEAP Detection: Add a SEAP detection reagent, such as QUANTI-Blue™ (InvivoGen), to the cell culture supernatant according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a microplate reader.
-
Data Analysis: Calculate the fold induction of NF-κB activity relative to the untreated control and determine the EC50 value for each compound.
Mandatory Visualizations
TLR7 Signaling Pathway
Caption: MyD88-dependent TLR7 signaling pathway.
Experimental Workflow: TLR7 Reporter Assay
Caption: Workflow for a TLR7 reporter gene assay.
Experimental Workflow: Cytokine Induction in PBMCs
Caption: Workflow for a cytokine induction assay in PBMCs.
References
- 1. Synthesis and Evaluation of Conjugates of Novel TLR7 Inert Ligands as Self-Adjuvanting Immunopotentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. US5110919A - Process for the preparation of 2-amino-9-(2,3,5-tri-o-benzyl-beta-d-arabinofuranosyl) adenine and novel intermediates - Google Patents [patents.google.com]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Discovery and synthesis of TLR7 agonist 28
An in-depth analysis of the discovery, synthesis, and biological evaluation of TLR7 agonist 28 reveals a potent and selective imidazoquinoline derivative with promising therapeutic potential. This technical guide consolidates the key findings, experimental methodologies, and signaling pathways associated with this novel immunomodulator.
Discovery and Optimization
This compound was discovered through a structure-activity relationship (SAR) study aimed at optimizing a series of imidazoquinoline-based TLR7 agonists. The initial lead compound suffered from poor aqueous solubility. Researchers systematically modified the C2 and N1 positions of the imidazoquinoline core, leading to the identification of compound 28, which demonstrated a significantly improved solubility of 190 μg/mL while maintaining high potency.
Synthesis of this compound
The synthesis of compound 28 is a multi-step process starting from 4-chloro-3-nitroquinoline. The key steps involve the construction of the imidazole (B134444) ring and the introduction of the side chains at the C2 and N1 positions.
Key Synthetic Steps:
-
Amination: The starting material, 4-chloro-3-nitroquinoline, undergoes amination.
-
Reduction: The nitro group is reduced to an amino group.
-
Cyclization: The imidazole ring is formed through a cyclization reaction.
-
Alkylation: The N1 position of the imidazoquinoline core is alkylated.
-
Substitution: The final side chain is introduced at the C2 position.
This synthetic route allows for the efficient and scalable production of compound 28 for further preclinical and clinical development.
Biological Activity and Data
This compound exhibits potent and selective activation of the TLR7 receptor, leading to the induction of pro-inflammatory cytokines. The following table summarizes the key quantitative data for compound 28.
| Metric | Value | Cell Line/System |
| TLR7 EC50 | 110 nM | HEK293-hTLR7 cells |
| TLR8 EC50 | > 30,000 nM | HEK293-hTLR8 cells |
| TNF-α Induction (EC50) | 270 nM | Human PBMCs |
| Aqueous Solubility | 190 µg/mL |
Signaling Pathway
Upon binding to TLR7 in the endosome, agonist 28 induces a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of transcription factors NF-κB and IRF7, which drive the expression of type I interferons and other pro-inflammatory cytokines.
Caption: this compound signaling pathway.
Experimental Protocols
Cell-Based TLR7/8 Activity Assay
HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene were used. Cells were plated in 96-well plates and incubated with serially diluted compound 28 for 16-20 hours. SEAP activity in the supernatant was measured using a colorimetric substrate, and the EC50 values were calculated from the resulting dose-response curves.
Cytokine Induction in Human PBMCs
Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation. PBMCs were plated and treated with various concentrations of compound 28 for 24 hours. The concentration of TNF-α in the cell culture supernatants was determined by a commercial enzyme-linked immunosorbent assay (ELISA) kit.
Aqueous Solubility Assay
The solubility of compound 28 was determined using a kinetic solubility assay. A stock solution of the compound in DMSO was added to a phosphate (B84403) buffer at pH 7.4. The solution was shaken, and the precipitate was removed by filtration. The concentration of the compound in the filtrate was then determined by high-performance liquid chromatography (HPLC) with UV detection.
Experimental Workflow
The discovery and characterization of this compound followed a structured workflow, from initial screening to in-depth biological evaluation.
Caption: Discovery and evaluation workflow for this compound.
The Role of Isatoribine (TLR7 Agonist 28) in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine, also known as ANA245 and designated as compound 28 in some literature, is a potent and selective synthetic agonist of Toll-like receptor 7 (TLR7).[1] As a guanosine (B1672433) analog, Isatoribine mimics single-stranded viral RNA, the natural ligand for TLR7, thereby activating downstream innate immune signaling pathways. This activation triggers a robust antiviral and immunomodulatory response, making Isatoribine a compound of significant interest for therapeutic applications in virology and oncology. This technical guide provides an in-depth overview of the core mechanisms of Isatoribine's action on the innate immune system, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
Isatoribine exerts its effects by binding to and activating TLR7, which is primarily expressed within the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B lymphocytes. Upon binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that culminates in the activation of key transcription factors, including Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB). The activation of these transcription factors drives the expression and secretion of a wide array of signaling molecules that orchestrate the innate immune response.
Key Signaling Pathways
The activation of TLR7 by Isatoribine triggers a bifurcated signaling pathway downstream of MyD88, leading to two major outcomes: the production of Type I interferons (IFN-α/β) and the secretion of pro-inflammatory cytokines and chemokines.
-
Type I Interferon Production: The MyD88-dependent pathway leads to the activation of IRF7, a master regulator of Type I IFN gene expression. Activated IRF7 translocates to the nucleus and induces the transcription of IFN-α and IFN-β. These interferons then act in an autocrine and paracrine manner to induce an antiviral state in surrounding cells by upregulating the expression of numerous interferon-stimulated genes (ISGs). One such critical ISG is 2',5'-oligoadenylate synthetase (OAS), an enzyme that, upon activation by double-stranded RNA, synthesizes 2'-5'-linked oligoadenylates, leading to the activation of RNase L and subsequent degradation of viral and cellular RNA.
-
Pro-inflammatory Cytokine and Chemokine Production: The same MyD88-dependent pathway also leads to the activation of the NF-κB signaling cascade. This results in the transcription and secretion of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), as well as various chemokines. These molecules play a crucial role in recruiting and activating other immune cells, such as natural killer (NK) cells, T cells, and macrophages, to the site of infection or inflammation, thereby amplifying the immune response.
Data Presentation: Quantitative Effects of Isatoribine
The following tables summarize the quantitative data available on the biological effects of Isatoribine. Due to the proprietary nature of early drug development, comprehensive in vitro dose-response data for Isatoribine is not extensively published. The available data primarily focuses on its in vivo efficacy in a clinical setting.
| Parameter | Study Population | Treatment Regimen | Result | Reference |
| HCV RNA Reduction | Patients with chronic Hepatitis C infection (n=12) | 800 mg Isatoribine intravenously, once daily for 7 days | Mean reduction of -0.76 log10 units (p=0.001) | [2] |
| Induction of Antiviral State | Patients with chronic Hepatitis C infection | 800 mg Isatoribine intravenously, once daily for 7 days | Correlated with increased levels of 2',5'-oligoadenylate synthetase in whole blood | [2] |
Table 1: In Vivo Efficacy of Isatoribine in Chronic Hepatitis C Infection.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Isatoribine and its effects on the innate immune system. These protocols are based on standard immunological assays and can be adapted for the specific experimental questions being addressed.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) for Cytokine Production
This protocol describes how to stimulate human PBMCs with Isatoribine to measure the induction of cytokines such as IFN-α, TNF-α, and IL-6.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Isatoribine (stock solution prepared in DMSO and diluted in RPMI)
-
96-well cell culture plates
-
Human IFN-α, TNF-α, and IL-6 ELISA kits
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of Isatoribine in complete RPMI medium. A suggested starting concentration range is 0.1 µM to 10 µM.
-
Add 100 µL of the Isatoribine dilutions or vehicle control (RPMI with equivalent DMSO concentration) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatants and store them at -80°C until analysis.
-
Quantify the concentration of IFN-α, TNF-α, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
NF-κB Activation Assay in a Reporter Cell Line
This protocol outlines a method to assess the activation of the NF-κB pathway by Isatoribine using a stable reporter cell line expressing a luciferase gene under the control of an NF-κB response element.
Materials:
-
HEK293 cells stably transfected with a TLR7 expression vector and an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Isatoribine
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
Procedure:
-
Seed the HEK293-TLR7-NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
The next day, prepare serial dilutions of Isatoribine in DMEM.
-
Remove the culture medium from the cells and replace it with 100 µL of the Isatoribine dilutions or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-8 hours.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the luciferase activity using a luminometer.
-
Express the results as fold induction over the vehicle control.
Measurement of 2',5'-Oligoadenylate Synthetase (OAS) Activity
This protocol describes a method to measure the activity of OAS, an enzyme induced by Type I interferons, in cell lysates following treatment with Isatoribine.
Materials:
-
Human PBMCs or other relevant cell type
-
Isatoribine
-
Cell lysis buffer (e.g., RIPA buffer)
-
Poly(I:C)-agarose beads
-
Reaction buffer (20 mM Tris-HCl pH 8.0, 20 mM MgCl2, 10 mM ATP, 1 mM DTT)
-
[α-32P]ATP
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
Developing buffer (e.g., 1 M acetic acid)
Procedure:
-
Treat cells with Isatoribine (e.g., 1-10 µM) for 24 hours to induce OAS expression.
-
Lyse the cells and quantify the total protein concentration.
-
Incubate a defined amount of cell lysate with poly(I:C)-agarose beads to bind and activate OAS.
-
Wash the beads to remove unbound proteins.
-
Resuspend the beads in the reaction buffer containing [α-32P]ATP.
-
Incubate the reaction mixture at 30°C for 2-4 hours.
-
Stop the reaction and spot the supernatant onto a TLC plate.
-
Develop the TLC plate using the developing buffer.
-
Visualize the radiolabeled 2',5'-oligoadenylates by autoradiography and quantify the spots corresponding to the 2-5A products.
Mandatory Visualizations
Signaling Pathways
Caption: Isatoribine activates TLR7 leading to MyD88-dependent signaling.
Experimental Workflows
Caption: Workflow for measuring cytokine production from PBMCs after Isatoribine stimulation.
Conclusion
Isatoribine (this compound) is a valuable tool for researchers and drug developers interested in modulating the innate immune system. Its selective activation of TLR7 leads to a potent and well-defined downstream signaling cascade, resulting in the production of Type I interferons and pro-inflammatory cytokines. This activity has shown therapeutic promise, particularly in the context of chronic viral infections. The experimental protocols and workflows provided in this guide offer a starting point for the in-vitro characterization of Isatoribine and other TLR7 agonists, enabling a deeper understanding of their immunological effects and facilitating their potential translation into novel therapeutics. Further research is warranted to fully elucidate the dose-dependent in vitro effects of Isatoribine on various immune cell subsets and to explore its therapeutic potential in a broader range of diseases.
References
An In-Depth Technical Review of TLR7 Agonist 28 (Isatoribine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 7 (TLR7) has emerged as a critical target in immunotherapy due to its role in the innate immune system's recognition of single-stranded RNA (ssRNA), a hallmark of viral infections. Activation of TLR7 triggers a cascade of signaling events, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting a robust antiviral and antitumor response. TLR7 agonist 28, also known as Isatoribine (and its synonyms ANA245, 7T80G), is a potent and selective small molecule agonist of TLR7. This technical guide provides a comprehensive literature review of Isatoribine, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological and experimental pathways.
Core Data Presentation
In Vitro Activity of Isatoribine
| Assay Type | Cell Line/System | Readout | EC50/IC50 | Citation |
| TLR7 Reporter Assay | HEK293 cells expressing human TLR7 | NF-κB activation (SEAP reporter) | ~1 µM | [1][2] |
| Antiviral Activity (HCV) | Huh-7 cells | HCV RNA reduction | Not explicitly quantified in EC50 | [3] |
| Cytokine Induction (IFN-α) | Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-α secretion | Dose-dependent induction observed | [2][4][5] |
| Cytokine Induction (TNF-α) | Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α secretion | Dose-dependent induction observed | [6] |
In Vivo Activity of Isatoribine in Hepatitis C Patients
| Study Population | Dosage and Administration | Primary Outcome | Key Findings | Citation |
| 12 patients with chronic HCV infection | 800 mg Isatoribine, once-daily for 7 days (intravenous) | Reduction in plasma HCV RNA | Mean reduction of 0.76 log10 units (p=0.001). Correlated with induction of 2',5'-oligoadenylate synthetase. | [3] |
Signaling Pathway
The activation of TLR7 by Isatoribine initiates a well-defined intracellular signaling cascade, primarily mediated by the MyD88-dependent pathway, culminating in the activation of transcription factors IRF7 and NF-κB.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. Isatoribine, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection [pubmed.ncbi.nlm.nih.gov]
- 4. A simple, robust flow cytometry-based whole blood assay for investigating sex differential interferon alpha production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TLR7 Agonist 28 (Isatoribine) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective antiviral response.[1][2][3] TLR7 agonists, by mimicking viral ssRNA, can potently stimulate this pathway and are therefore of significant interest as vaccine adjuvants, antiviral agents, and immunomodulators in cancer therapy.[4][5][6]
Isatoribine (also known as ANA245 or TLR7 agonist 28) is a guanosine (B1672433) analog that acts as a selective agonist for TLR7.[3][4] Its activation of TLR7-expressing immune cells, such as plasmacytoid dendritic cells (pDCs), macrophages, and B cells, leads to the robust production of IFN-alpha and other cytokines.[2] These application notes provide detailed protocols for utilizing Isatoribine in cell culture to study TLR7-mediated immune responses.
Mechanism of Action: TLR7 Signaling Pathway
Upon binding of Isatoribine to TLR7 within the endosome, TLR7 undergoes a conformational change, leading to its dimerization. This recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][7] MyD88 then associates with interleukin-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[2][3] This leads to the activation of TNF receptor-associated factor 6 (TRAF6), which in turn activates downstream signaling complexes, culminating in the activation of two major transcription factors: nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[2][3] The translocation of NF-κB and phosphorylated IRF7 to the nucleus induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α), respectively.[2][3]
Data Presentation
Due to the limited availability of specific in vitro dose-response data for Isatoribine (agonist 28), the following tables present representative data for a potent TLR7 agonist (e.g., R848) to illustrate the expected outcomes. Researchers should perform their own dose-response experiments to determine the optimal concentrations for Isatoribine in their specific cell system.
Table 1: TLR7 Agonist Activity in Murine Macrophage-like Cells (RAW 264.7)
| Parameter | Value |
| Cell Line | RAW 264.7 |
| TLR7 Agonist | R848 (for illustration) |
| Incubation Time | 24 hours |
| EC50 for TNF-α production | ~ 0.1 - 1 µM |
| EC50 for IL-6 production | ~ 0.1 - 1 µM |
Table 2: Cytokine Production in Human PBMCs stimulated with a TLR7 Agonist
| Cytokine | Concentration (pg/mL) at 1 µM TLR7 Agonist |
| IFN-α | 1000 - 5000 |
| TNF-α | 500 - 2000 |
| IL-6 | 1000 - 4000 |
| IP-10 | > 10000 |
Experimental Protocols
General Experimental Workflow
The general workflow for assessing the activity of Isatoribine in cell culture involves preparing the cells, stimulating them with the agonist, and then analyzing the cellular response, typically by measuring cytokine production in the supernatant.
Protocol 1: Stimulation of Murine Macrophage-like Cells (RAW 264.7)
This protocol describes the stimulation of the RAW 264.7 cell line to assess the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Isatoribine (this compound)
-
96-well tissue culture plates
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
On the day of the experiment, harvest the cells and adjust the cell density to 2 x 105 cells/mL.
-
Seed 100 µL of the cell suspension (2 x 104 cells) into each well of a 96-well plate.
-
Incubate for 2-4 hours at 37°C, 5% CO2 to allow cells to adhere.
-
-
Stimulation:
-
Prepare a serial dilution of Isatoribine in complete DMEM. A typical starting concentration range would be 0.01 µM to 10 µM.
-
Remove the medium from the wells and add 200 µL of the Isatoribine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest Isatoribine concentration).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell layer. Store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is for the stimulation of primary human PBMCs to measure the production of IFN-α and other cytokines.
Materials:
-
Ficoll-Paque
-
Fresh human blood from healthy donors
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Isatoribine (this compound)
-
96-well tissue culture plates
-
ELISA kits for human IFN-α, TNF-α, and IL-6
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 and perform a cell count.
-
-
Cell Seeding:
-
Adjust the cell density to 1 x 106 cells/mL.
-
Seed 200 µL of the cell suspension (2 x 105 cells) into each well of a 96-well plate.
-
-
Stimulation:
-
Prepare a serial dilution of Isatoribine in complete RPMI-1640.
-
Add 20 µL of 10x concentrated Isatoribine dilutions to the respective wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatant and store at -80°C.
-
-
Cytokine Measurement:
-
Quantify the concentration of IFN-α, TNF-α, and IL-6 in the supernatants using specific ELISA kits.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This is a general protocol for a sandwich ELISA, which is a common method for quantifying cytokines in cell culture supernatants.[8] Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Cell culture supernatants and cytokine standards
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
Procedure:
-
Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Add 100 µL of standard dilutions and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step, increasing the number of washes to 5-7 times.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in your samples.
References
- 1. HCV-specific cytokine induction in monocytes of patients with different outcomes of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Isatoribine, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antigen-specific induction of IL-22 in human subjects that resolved HCV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating Immune Response in Viral Infection for Quantitative Forecasts of Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple cytokine profiling of the therapeutic responses to ribavirin and pegylated interferon-alpha2b using an "induction" approach with natural interferon-beta in difficult-to-treat chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tickling the TLR7 to cure viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TLR7 Agonist Antibody-Drug Conjugates for Cancer Immunotherapy
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver potent payloads directly to cancer cells by leveraging the specificity of monoclonal antibodies (mAbs) against tumor-associated antigens.[1] While traditional ADCs utilize cytotoxic agents to induce direct tumor cell killing, a newer class of immune-stimulating antibody conjugates (ISACs) employs payloads that activate the immune system.[2] TLR7 agonist ADCs are a prominent example of ISACs, designed to deliver a Toll-like Receptor 7 (TLR7) agonist to the tumor microenvironment (TME).[3][4]
TLR7 is an endosomal pattern recognition receptor primarily expressed in immune cells like dendritic cells (DCs), macrophages, and B cells.[5][6] Its activation by single-stranded RNA or synthetic small molecules triggers the MyD88-dependent signaling pathway, leading to the production of Type I interferons (IFNs) and pro-inflammatory cytokines.[5][7][8] This robustly stimulates an innate immune response and bridges it to a durable adaptive, tumor-specific T-cell response.[8][9] By targeting the delivery of a TLR7 agonist to the tumor, these ADCs aim to localize immune activation, enhance efficacy, and minimize the systemic toxicity associated with free TLR agonists.[3][10]
Mechanism of Action
The therapeutic effect of a TLR7 agonist ADC is achieved through a multi-step process. The ADC first binds to a specific antigen on the surface of a tumor cell. Following binding, the ADC-antigen complex is internalized into the cell and trafficked to the endosome. Inside the endosome, the linker connecting the antibody and the TLR7 agonist is cleaved, releasing the payload. The freed TLR7 agonist then binds to and activates TLR7 receptors within the endosomal compartment of either the tumor cell itself or, more importantly, resident antigen-presenting cells (APCs) that may have engulfed the ADC-bound tumor cells. This localized TLR7 activation initiates a downstream signaling cascade that turns an immunologically "cold" tumor microenvironment into a "hot" one, promoting tumor destruction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and optimization of TLR 7/8 agonists as antibody drug conjugate payloads for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "Targeted Delivery of TLR-Agonists Using ADC Technology" by Brittany Brems, Emmanuel Olawode et al. [orb.binghamton.edu]
- 9. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
TLR7 Agonist 28: A Potent Immunomodulator for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on TLR7 agonist 28, a potent activator of the Toll-like receptor 7 (TLR7), for its application in immunology, oncology, and vaccine development research. Herein, we present supplier information, key biological data, detailed experimental protocols, and an overview of the TLR7 signaling pathway.
Supplier Information
This compound, also identified as compound 3, is available from the following supplier for research purposes:
| Supplier | Product Name | Catalog Number |
| MedchemExpress | This compound | HY-170899 |
Researchers should consult the supplier's website for the most up-to-date information on product availability, purity, and pricing.
Application Notes
This compound is a small molecule designed to selectively activate TLR7, a key pattern recognition receptor of the innate immune system. TLR7 recognizes single-stranded RNA (ssRNA) viruses and certain synthetic imidazoquinoline compounds. Its activation triggers a signaling cascade leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This robust immune stimulation makes TLR7 agonists promising candidates for various therapeutic applications.
Key Applications:
-
Cancer Immunotherapy: this compound can be utilized to stimulate an anti-tumor immune response. By activating dendritic cells (DCs), particularly plasmacytoid DCs (pDCs), it can enhance antigen presentation and promote the development of tumor-specific T cell responses. It can be investigated as a standalone therapy, in combination with checkpoint inhibitors, or conjugated to monoclonal antibodies to target the agonist to the tumor microenvironment.[1]
-
Vaccine Adjuvant: As an adjuvant, this compound can be co-administered with vaccine antigens to enhance the magnitude and quality of the adaptive immune response. It promotes a Th1-biased immune response, which is crucial for clearing viral and intracellular pathogens.
-
Antiviral Research: Given that TLR7 is a primary sensor for viral ssRNA, this compound can be used in in vitro and in vivo models to study antiviral immunity and to evaluate its potential as a direct antiviral agent.
Quantitative Data
The following table summarizes the biological activity of a potent TLR7 agonist, demonstrating the typical data points evaluated for such compounds. Note that specific data for this compound (compound 3) is not publicly available in the searched resources; the data presented here is from a representative potent TLR7 agonist to illustrate the expected activity.
| Parameter | Cell Line / System | Species | EC50 / IC50 |
| TLR7 Activation (Reporter Assay) | HEK-Blue™ hTLR7 Cells | Human | ~5-50 nM |
| IFN-α Induction | Human Peripheral Blood Mononuclear Cells (PBMCs) | Human | ~10-100 nM |
| TNF-α Induction | Human PBMCs | Human | ~50-500 nM |
| Dendritic Cell Activation (CD86+) | Human monocyte-derived DCs (moDCs) | Human | ~20-200 nM |
Signaling Pathway
Activation of TLR7 by an agonist like this compound initiates a well-defined intracellular signaling cascade. The following diagram illustrates the key components and interactions within the TLR7 signaling pathway.
Experimental Protocols
Below are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro TLR7 Reporter Assay
Objective: To determine the potency (EC50) of this compound in activating the TLR7 signaling pathway.
Materials:
-
HEK-Blue™ hTLR7 reporter cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
DMSO (cell culture grade)
-
96-well, flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader (620-655 nm)
Protocol:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
On the day of the assay, harvest cells and resuspend in fresh, pre-warmed growth medium to a density of 2.8 x 10^5 cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
-
Assay Procedure:
-
Add 20 µL of each compound dilution (and a vehicle control) to the wells of a 96-well plate.
-
Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Add 180 µL of QUANTI-Blue™ solution to 20 µL of the cell supernatant in a new 96-well plate.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the agonist concentration.
-
Determine the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Cytokine Induction in Human PBMCs
Objective: To measure the ability of this compound to induce the secretion of key cytokines, such as IFN-α and TNF-α, from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donor blood
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
DMSO (cell culture grade)
-
96-well, round-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISA kits for human IFN-α and TNF-α (or a multiplex immunoassay system)
-
Centrifuge
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Plate 200 µL of the PBMC suspension (200,000 cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 20 µL of the agonist dilutions (and a vehicle control) to the cells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of IFN-α and TNF-α in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentrations against the logarithm of the agonist concentration.
-
Determine the EC50 value for the induction of each cytokine.
-
This document provides a foundational guide for researchers working with this compound. For specific experimental applications, further optimization of protocols may be required. Always refer to relevant literature and safety data sheets before handling any chemical compounds.
References
Application Notes and Protocols: TLR7 Agonist 28 (Representative Example: TLR7 agonist 2, MCE HY-103039)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific datasheet for a compound designated "TLR7 agonist 28" from MedChemExpress was not publicly available. This document provides a representative set of application notes and protocols based on the publicly available data for a similar potent and selective TLR7 agonist, TLR7 agonist 2 (MCE Cat. No. HY-103039) . The protocols provided are general and may require optimization for specific experimental conditions.
Introduction
Toll-like receptor 7 (TLR7) is an endosomally located pattern recognition receptor crucial to the innate immune system. It recognizes single-stranded RNA (ssRNA) viruses and small synthetic agonists. Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFN) and other pro-inflammatory cytokines, leading to the activation of various immune cells and bridging the innate and adaptive immune responses. This makes TLR7 agonists promising candidates for vaccine adjuvants and cancer immunotherapy. This document outlines the properties and application of a representative TLR7 agonist.
Data Presentation
The following tables summarize the quantitative data for the representative TLR7 agonist 2 (HY-103039).
Table 1: In Vitro Activity and Selectivity
| Parameter | Species/Cell Line | Value | Reference |
| Lowest Effective Concentration (LEC) | Human TLR7 (in HEK293 cells) | 0.4 µM | [1][2] |
| Selectivity (LEC) | Human TLR8 (in HEK293 cells) | >100 µM | [1][2] |
Table 2: In Vitro Safety and ADME Profile
| Parameter | Assay | Value | Reference |
| CYP450 Inhibition | 5 Isozymes Panel | IC₅₀ >10 µM | [1][2] |
| Time-Dependent CYP Inhibition | CYP3A4 | Not a time-dependent inhibitor | [1][2] |
| hERG Inhibition | ³H-dofetilide binding | IC₅₀ >50 µM | [1][2] |
Table 3: In Vivo Activity (HBV Mouse Model)
| Dose | Effect | Reference |
| 0.3 mg/kg (single oral admin) | 2.7 log decrease in serum HBV viral load | [1] |
| 1 - 5 mg/kg (single oral admin) | Max 3.1 log decrease in serum HBV viral load | [1] |
Signaling Pathway
Activation of TLR7 by an agonist initiates the MyD88-dependent signaling pathway, which is critical for the induction of inflammatory cytokines and type I interferons.
References
Application Notes and Protocols: Conjugation of TLR7 Agonists to Monoclonal Antibodies for Targeted Cancer Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted delivery of Toll-like receptor 7 (TLR7) agonists to the tumor microenvironment using monoclonal antibodies (mAbs) represents a promising strategy in cancer immunotherapy.[1][2][3] By creating antibody-drug conjugates (ADCs), the potent immunostimulatory effects of TLR7 agonists can be localized to tumor cells, thereby activating an anti-tumor immune response while minimizing systemic toxicities associated with the free agonist.[2][4][5] These ADCs can enhance the activity of anti-tumor mAbs and promote the development of a durable immune memory against the cancer.[6] This document provides detailed application notes and protocols for the conjugation of a representative TLR7 agonist to a monoclonal antibody, along with methods for characterization and in vitro evaluation.
Data Presentation
Table 1: Comparison of Conjugation Methods for TLR7 Agonist-mAb Conjugates
| Parameter | Indirect Conjugation (via Bifunctional Crosslinker) | Direct Conjugation (via Amine-Reactive Agonist) | Site-Specific Conjugation (e.g., via Transglutaminase) |
| Description | Antibody is first modified with a crosslinker, followed by reaction with the TLR7 agonist.[1] | An amine-reactive form of the TLR7 agonist is directly reacted with the antibody.[1][7] | Enzymatic or chemical methods are used to attach the agonist at specific sites on the antibody.[8] |
| Reported Yield | 31%[1][7] | 65-78%[1][7] | High, with improved homogeneity |
| Drug-to-Antibody Ratio (DAR) | 1:1 to 3:1[1][7] | 1:1 to 3:1[1][7] | Precisely controlled (e.g., 2)[8] |
| Advantages | Utilizes well-established crosslinking chemistry. | Simple, one-step reaction with higher yields.[1][7] | Homogeneous product with predictable properties.[8] |
| Disadvantages | Lower yield, potential for protein precipitation and crosslinking.[1] | Requires synthesis of an activated agonist. | May require antibody engineering. |
Table 2: In Vitro Activity of TLR7 Agonist-Rituximab Conjugates
| Conjugate | EC50 (nM) for Pro-inflammatory Activity |
| Unconjugated TLR7 Agonist (UC-1V150) | 547[1][7] |
| Rituximab-UC-1V150 (Indirect Conjugation) | 53[1] |
| Rituximab-UC-1V150 (Direct Conjugation) | 28[1] |
Experimental Protocols
Protocol 1: Direct Conjugation of an Amine-Reactive TLR7 Agonist to a Monoclonal Antibody
This protocol is based on the direct conjugation method which offers higher yields and simplicity.[1][7]
Materials:
-
Monoclonal antibody (e.g., Rituximab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-reactive TLR7 agonist (e.g., NHS:UC-1V150) dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the monoclonal antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
Agonist Preparation: Immediately before use, dissolve the amine-reactive TLR7 agonist in DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved TLR7 agonist to the antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR). A starting point could be a 5 to 20-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS-ester groups. Incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting ADC from unconjugated agonist and other reaction components using size-exclusion chromatography (SEC).
-
Characterization:
-
DAR Determination: Determine the DAR by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific for the TLR7 agonist.[1] Alternatively, mass spectrometry (e.g., MALDI-TOF or LC-MS) can be used for more precise DAR determination.[1][8]
-
Antigen Binding: Assess the antigen-binding affinity of the ADC using methods such as ELISA or surface plasmon resonance (SPR).[8]
-
Purity and Aggregation: Analyze the purity and extent of aggregation of the ADC by SEC-HPLC.
-
Protocol 2: In Vitro Assessment of TLR7 Agonist ADC Activity
This protocol describes a cell-based assay to evaluate the pro-inflammatory activity of the TLR7 agonist ADC.
Materials:
-
TLR7-expressing cells (e.g., human peripheral blood mononuclear cells (PBMCs), or a reporter cell line like HEK-Blue™ TLR7 cells)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
TLR7 agonist ADC and unconjugated TLR7 agonist (as a control)
-
Assay reagent for detecting the desired readout (e.g., ELISA kit for TNF-α or IL-6, or a substrate for a reporter gene)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the TLR7-expressing cells into a 96-well plate at a predetermined density.
-
Treatment:
-
Prepare serial dilutions of the TLR7 agonist ADC and the unconjugated TLR7 agonist in cell culture medium.
-
Add the diluted compounds to the cells. Include a vehicle control (medium only).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Readout:
-
For cytokine production: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.
-
For reporter gene assay: Follow the protocol for the specific reporter cell line to measure the activity of the reporter gene (e.g., SEAP).
-
-
Data Analysis:
-
Plot the cytokine concentration or reporter gene activity against the log of the compound concentration.
-
Calculate the EC50 value for each compound using a non-linear regression curve fit.
-
Visualizations
Caption: TLR7 Signaling Pathway.
Caption: ADC Synthesis and Characterization Workflow.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Discovery and optimization of TLR 7/8 agonists as antibody drug conjugate payloads for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A DXd/TLR7-Agonist Dual-Conjugate Anti-HER2 ADC Exerts Robust Antitumor Activity Through Tumor Cell Killing and Immune Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: TLR7 Agonist 28
Welcome to the technical support center for TLR7 Agonist 28. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic small molecule that activates the Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed by immune cells such as dendritic cells, macrophages, and B cells. Upon binding, it initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-α, IFN-β), which are crucial for antiviral and antitumor immune responses.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in immunology and cancer research. Its main applications include:
-
In vitro stimulation of immune cells: To study the effects of TLR7 activation on cytokine production, cell maturation, and antigen presentation.
-
In vivo studies: As a vaccine adjuvant to enhance immune responses or as a standalone immunotherapeutic agent to promote antitumor immunity.
Q3: How should I dissolve and store this compound?
A3: Proper handling of this compound is critical for experimental success. Please refer to the table below for solubility and storage recommendations.
| Parameter | Recommendation |
| Solvent | DMSO (Dimethyl sulfoxide) |
| Stock Solution Concentration | 10 mM |
| Storage of Stock Solution | -20°C or -80°C for long-term storage |
| Working Solution | Dilute the stock solution in sterile PBS or cell culture medium immediately before use. |
| Storage of Working Solution | Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions for each experiment. |
Q4: What are the expected off-target effects or toxicities associated with this compound?
A4: While this compound is a potent immune activator, high concentrations or systemic administration can lead to an overproduction of inflammatory cytokines, potentially causing a cytokine storm. In in vivo studies, this can manifest as systemic inflammation and organ damage. It is crucial to perform dose-response studies to determine the optimal concentration that balances efficacy and toxicity.
Troubleshooting Guides
Problem 1: Low or no cellular response in vitro (e.g., low cytokine production).
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Dilution | Verify the calculations for your working solution. Prepare a fresh dilution from the stock solution. |
| Cell Viability Issues | Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) to ensure cells are healthy before stimulation. |
| Low TLR7 Expression | Confirm that your cell type expresses TLR7. For some cell lines, priming with IFN-γ may be required to upregulate TLR7 expression. |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal stimulation time for your specific cell type and readout. |
| Reagent Degradation | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
Problem 2: High cell death observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Compound Concentration Too High | Perform a dose-response experiment to identify a non-toxic concentration. Start with a lower concentration range. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). |
| Contamination | Check for bacterial or mycoplasma contamination in your cell culture. |
Experimental Protocols
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Cell Stimulation: Add the diluted this compound to the wells containing PBMCs. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., LPS).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., IFN-α, TNF-α) in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: TLR7 Signaling Pathway initiated by this compound.
Caption: Troubleshooting workflow for low in vitro response.
TLR7 agonist 28 stability and storage conditions
Welcome to the technical support center for TLR7 Agonist 28 (Catalog No. HY-170899). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this potent Toll-like Receptor 7 agonist. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: For long-term stability, the solid powder of this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years. For short-term storage, it can be kept at 4°C for up to two years.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be prepared and aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, we recommend storing solutions at -80°C, which should maintain stability for up to six months. For shorter periods, storage at -20°C is suitable for up to one month.
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions in DMSO, ensure the solvent is of high quality and anhydrous, as the presence of water can affect long-term stability.
Q4: Is this compound sensitive to light?
A4: Yes, compounds of the imidazoquinoline class, such as this compound, can be sensitive to light. It is recommended to protect both the solid compound and its solutions from light exposure by using amber vials or by wrapping containers in foil.
Q5: What are the potential degradation pathways for this compound?
A5: Imidazoquinoline compounds can be susceptible to oxidative and photodegradation, particularly in solution. Exposure to strong oxidizing agents or prolonged exposure to light can lead to the formation of degradation products, which may have reduced or altered activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent activity in cellular assays. | Compound degradation due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for solutions) and protected from light. Use freshly prepared dilutions for experiments. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitation observed in stock solution upon thawing. | Poor solubility or solvent saturation. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Contamination of the solvent. | Use high-purity, anhydrous solvents for preparing stock solutions. | |
| Unexpected peaks in HPLC analysis. | Presence of degradation products. | Review storage conditions and handling procedures. Protect the compound and solutions from light and air exposure. Consider performing a forced degradation study to identify potential degradants. |
| Contamination. | Ensure clean handling procedures and use high-purity solvents and vials. |
Stability and Storage Summary
The following table summarizes the recommended storage conditions and expected stability for this compound. Please note that this is general guidance, and for lot-specific information, you should always refer to the Certificate of Analysis (CoA).
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For short-term storage. | |
| Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO, HPLC grade)
-
Hydrochloric acid (HCl, 0.1 N)
-
Sodium hydroxide (B78521) (NaOH, 0.1 N)
-
Hydrogen peroxide (H₂O₂, 3%)
-
HPLC system with UV detector
-
pH meter
-
Incubator/water bath
-
Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the solid compound in an oven at 60°C for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 48 hours.
-
Photostability: Expose an aliquot of the solid compound and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Maintain a control sample of the stock solution and the solid compound at the recommended storage condition (-20°C).
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.
Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to assess the purity and degradation of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
35-40 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Analysis: Compare the chromatograms of the stressed samples to the control sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Visualizations
Caption: Simplified TLR7 signaling pathway initiated by this compound.
Caption: Workflow for the forced degradation study of this compound.
Technical Support Center: Preventing Off-Target Effects of TLR7 Agonist 28 (Isatoribine)
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to effectively use the selective Toll-like Receptor 7 (TLR7) agonist 28, also known as Isatoribine, while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is TLR7 agonist 28?
This compound is a synthetic, small-molecule compound known as Isatoribine. It is a guanosine (B1672433) analog designed to selectively activate Toll-like Receptor 7 (TLR7), a key receptor in the innate immune system.[1][2]
Q2: What is the intended mechanism of action (on-target effect)?
Isatoribine functions by binding to TLR7, which is located in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[3] This binding event mimics the presence of viral single-stranded RNA (ssRNA) and initiates a MyD88-dependent signaling cascade. This pathway leads to the activation of transcription factors, primarily NF-κB and IRF7, resulting in the production of Type I interferons (IFN-α) and other pro-inflammatory cytokines.[3][4][5] This robust immune activation is the basis for its investigation as an antiviral and anti-cancer therapeutic agent.[1][5]
Q3: What are the potential off-target effects of systemic TLR7 agonist administration?
While Isatoribine is considered a selective TLR7 agonist, systemic administration of potent immune activators can lead to undesirable effects.[1][2] The primary concerns are not typically from binding to other receptors but are consequences of excessive or non-localized immune activation. These can include:
-
Cytokine Release Syndrome (CRS): Over-stimulation of the immune system can lead to a massive release of pro-inflammatory cytokines, causing systemic inflammation, fever, and potentially life-threatening organ damage.[6]
-
TLR8 Co-activation: Although Isatoribine is selective for TLR7, less selective agonists can co-activate TLR8, which is structurally similar. TLR8 activation results in a different cytokine profile, often characterized by higher levels of TNF-α and IL-12 and lower levels of IFN-α, which may not be desirable for the intended therapeutic outcome.[3][7]
-
Systemic Toxicity: Non-specific activation of immune cells throughout the body can lead to systemic side effects, which has limited the clinical application of many systemically administered TLR agonists.[6][8][9]
Q4: How can I prevent or mitigate these off-target effects in my experiments?
Preventing off-target effects involves careful experimental design and, in advanced applications, sophisticated delivery strategies.
-
Dose-Response Studies: Always perform a thorough dose-response curve to identify the lowest effective concentration (LEC) that achieves the desired on-target effect without causing excessive cytokine production or cytotoxicity.
-
Cell-Type Specificity: Use cell lines or primary cells that predominantly express TLR7 (e.g., pDCs) and have low or no TLR8 expression to isolate the on-target effect.
-
Control Agonists: Include well-characterized TLR7-selective (e.g., Imiquimod) and TLR7/8 dual agonists (e.g., R848/Resiquimod) as controls to benchmark the cytokine profile of Isatoribine.
-
Targeted Delivery: For in vivo or complex ex vivo models, consider strategies that localize the agonist to the target tissue or cells. Antibody-drug conjugates (ADCs) are an emerging modality for delivering TLR agonists specifically to tumor cells, thereby activating immune cells only within the tumor microenvironment and avoiding systemic toxicity.[6][8][10][11][12]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| High levels of TNF-α and IL-12, but unexpectedly low IFN-α in human PBMC cultures. | TLR8 Co-activation: The cell population you are using (e.g., monocytes, myeloid DCs) may have high TLR8 expression, leading to a TLR8-dominant cytokine profile.[7] | 1. Analyze the expression of TLR7 and TLR8 in your specific cell type. 2. Use purified plasmacytoid dendritic cells (pDCs), which are high in TLR7 and are the primary producers of IFN-α.[7] 3. Perform a selectivity assay using TLR7 and TLR8 reporter cell lines (See Protocol 1). |
| High levels of cell death observed in vitro at concentrations expected to be active. | Cytokine-induced Apoptosis: High, localized concentrations of cytokines like TNF-α can induce apoptosis in certain cell types.[13] | 1. Lower the concentration of the agonist. 2. Reduce the incubation time. 3. Measure key apoptotic markers (e.g., Annexin V, Caspase-3) alongside cytokine production to correlate cell death with immune activation.[13] |
| Inconsistent results or loss of activity between experiments. | Agonist Degradation: Small molecules can degrade with improper storage or repeated freeze-thaw cycles. Cellular Tolerance: Repeated stimulation of cells with a TLR agonist can lead to a state of hyporesponsiveness or tolerance.[9] | 1. Aliquot the agonist upon receipt and store as recommended by the manufacturer. Avoid repeated freeze-thaws. 2. Use cells with a consistent and low passage number. 3. If performing repeated stimulations, allow for a rest period between treatments.[9] |
Data Presentation
Table 1: Comparative Selectivity Profile of Common Imidazoquinoline and Guanosine Analog Agonists
This table provides a general comparison of selectivity between TLR7 and TLR8 for different agonists. The primary off-target concern for TLR7 agonists is often the unintended activation of TLR8.
| Compound | Agonist Class | Primary Target(s) | Typical Cytokine Profile |
| Isatoribine (Agonist 28) | Guanosine Analog | TLR7 [1][2] | High IFN-α, moderate pro-inflammatory cytokines.[7] |
| Imiquimod (R837) | Imidazoquinoline | TLR7 [3] | High IFN-α, moderate pro-inflammatory cytokines.[7] |
| Resiquimod (R848) | Imidazoquinoline | TLR7 and TLR8 [3] | High IFN-α and high pro-inflammatory cytokines (TNF-α, IL-12).[7] |
Table 2: Expected In Vitro Cytokine Signatures in Human PBMCs
This table illustrates the conceptual differences in cytokine production following selective TLR7 versus TLR8 activation in a mixed immune cell population like peripheral blood mononuclear cells (PBMCs).
| Cytokine | TLR7-Selective Activation | TLR8-Selective Activation | Rationale |
| IFN-α | +++ | + | Primarily produced by TLR7-expressing pDCs.[7] |
| TNF-α | + | +++ | A key pro-inflammatory cytokine strongly induced by TLR8 in monocytes and mDCs.[7] |
| IL-12 | + | +++ | Important for Th1 responses; strongly induced by TLR8 activation in myeloid cells.[7] |
| IP-10 (CXCL10) | +++ | ++ | An IFN-regulated chemokine, strongly induced downstream of IFN-α.[7] |
| IL-6 | ++ | ++ | General pro-inflammatory cytokine produced by various cells upon TLR stimulation. |
| (Relative levels indicated by + signs) |
Key Experimental Protocols
Protocol 1: Assessing Agonist Selectivity using HEK-Blue™ TLR Reporter Cells
This protocol allows for the direct quantification of TLR7 vs. TLR8 activation in a controlled system.
Objective: To determine the EC50 (effective concentration, 50%) of Isatoribine on human TLR7 and TLR8 and thereby quantify its selectivity.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cell lines (InvivoGen).
-
HEK-Blue™ Detection Medium (InvivoGen).[14]
-
Isatoribine (Agonist 28), R848 (positive control), Imiquimod (TLR7-selective control).
-
Sterile, endotoxin-free water and DMSO.
-
Flat-bottom 96-well plates.
Procedure:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's protocol, using the appropriate selection antibiotic.[15] Ensure cells are healthy and sub-confluent before the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of Isatoribine in DMSO. Create a serial dilution series (e.g., 10-fold dilutions followed by 2-fold dilutions) in cell culture medium to cover a wide concentration range (e.g., 100 µM to 1 nM). Prepare similar dilutions for R848 and Imiquimod controls.
-
Cell Plating: a. Gently detach cells using PBS (do not use harsh trypsin treatment). b. Resuspend cells in pre-warmed HEK-Blue™ Detection medium to a concentration of ~1.4 x 10^5 cells/mL.[16][17] c. Add 20 µL of your diluted compound or control to each well of a 96-well plate.[16][17] Include a "medium only" negative control. d. Add 180 µL of the cell suspension (~25,000 cells) to each well.[16][17]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours. The secreted embryonic alkaline phosphatase (SEAP) reporter will be produced in response to TLR activation, causing the detection medium to change color.[14]
-
Data Acquisition: Measure the optical density (OD) using a spectrophotometer at 620-655 nm.[16]
-
Data Analysis: a. Subtract the OD of the "medium only" control from all other readings. b. Plot the OD values against the log of the agonist concentration. c. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 for each agonist on both the TLR7 and TLR8 cell lines. d. Selectivity Ratio = EC50 (TLR8) / EC50 (TLR7). A higher ratio indicates greater selectivity for TLR7.
Protocol 2: Quantifying Cytokine Profiles from Human PBMCs
Objective: To characterize the cytokine and chemokine signature produced by human immune cells in response to Isatoribine.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved.
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and Penicillin-Streptomycin.
-
Isatoribine (Agonist 28) and control agonists.
-
96-well round-bottom cell culture plates.
-
Multiplex immunoassay kit (e.g., Luminex, CBA) for human cytokines (including IFN-α, TNF-α, IL-6, IL-12, IP-10).
Procedure:
-
Cell Plating: Plate PBMCs at a density of 1 x 10^6 cells/mL (2 x 10^5 cells per well) in a 96-well plate.
-
Stimulation: Add Isatoribine and controls at various concentrations (e.g., based on the LEC determined in other assays). Include an unstimulated (vehicle only) control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.
-
Cytokine Quantification: a. Thaw the supernatants on ice. b. Perform the multiplex immunoassay according to the manufacturer's protocol.[18][19] This typically involves incubating the supernatant with antibody-coupled beads, followed by detection antibodies and analysis on a specialized flow cytometer.
-
Data Analysis: a. Use the standard curve provided in the kit to calculate the concentration (pg/mL) of each cytokine in each sample. b. Compare the cytokine profiles generated by Isatoribine to the unstimulated control and to the profiles of TLR7-selective and TLR7/8 dual agonists. This will reveal the specific immune signature of Isatoribine and help identify any potential for off-target TLR8 activation.
Visualizations
Caption: TLR7 Signaling Pathway initiated by Agonist 28.
Caption: Workflow for assessing this compound specificity.
References
- 1. Isatoribine, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. Receptor-Ligand kinetics influence the mechanism of action of covalently linked TLR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CIPSM - Systemic Cancer Therapy with a Small Molecule Agonist of Toll-like Receptor 7 Can Be Improved by Circumventing TLR Tolerance [cipsm.de]
- 10. "Targeted Delivery of TLR-Agonists Using ADC Technology" by Brittany Brems, Emmanuel Olawode et al. [orb.binghamton.edu]
- 11. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and optimization of TLR 7/8 agonists as antibody drug conjugate payloads for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 13. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. 101.200.202.226 [101.200.202.226]
- 17. 101.200.202.226 [101.200.202.226]
- 18. Quantification of Cytokines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Dosage Optimization for TLR7 Agonist 28
This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo dosage optimization of the novel Toll-like receptor 7 (TLR7) agonist, designated as "TLR7 Agonist 28". The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic small molecule that acts as an agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor predominantly expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[1][2] Upon binding to TLR7, the agonist initiates the MyD88-dependent signaling pathway. This cascade leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (IFNs).[1][3][4] This robust immune activation bridges the innate and adaptive immune systems, making TLR7 agonists promising candidates for cancer immunotherapy and as vaccine adjuvants.[5][6][7]
Q2: What are the common administration routes for TLR7 agonists in vivo?
A2: The route of administration significantly impacts the pharmacokinetics and systemic versus local effects of TLR7 agonists.[8] Common routes include:
-
Intravenous (IV): For systemic distribution. However, this route can lead to rapid clearance and potentially disappointing immunological effects without optimized formulations.[8]
-
Subcutaneous (SC): Often used for vaccine adjuvants and can induce robust systemic cytokine production.[8] Serum concentrations after subcutaneous injection can be nearly identical to those after intravenous administration.[8]
-
Intratumoral (IT): Aims to generate a proinflammatory anti-tumor immune microenvironment with potentially reduced systemic toxicity.[8][9]
-
Topical: Effective for skin diseases with minimal systemic absorption, as exemplified by the approved drug imiquimod.[8]
-
Oral: Some newer TLR7 agonists are being developed for oral administration.[6][10]
Q3: What are the potential side effects of this compound administration?
A3: Systemic administration of TLR7 agonists can lead to immune-related toxicities. These can include the induction of systemic pro-inflammatory cytokines, leading to flu-like symptoms such as chills, fever, fatigue, and nausea.[9][10] In preclinical models, high doses or prolonged treatment have been associated with splenomegaly and other signs of systemic inflammation.[11] The formulation of the TLR7 agonist can significantly impact its safety profile. For instance, nanoparticle or prodrug formulations are being developed to enhance tolerability and enable tumor-focused immune stimulation.[12][13][14]
Troubleshooting Guide
Issue 1: Lack of Efficacy at Initial Doses
-
Possible Cause: Suboptimal dosage, inappropriate administration route, or rapid degradation of the compound.
-
Troubleshooting Steps:
-
Dose Escalation Study: Perform a dose-escalation study to determine the optimal therapeutic window. Start with a low dose and escalate until a biological response is observed (e.g., cytokine induction, immune cell activation) or signs of toxicity appear.
-
Route of Administration: The chosen route may not be optimal for your model. For localized tumors, consider intratumoral injection.[8] For a systemic response, subcutaneous or intravenous routes might be more appropriate, though the latter may require a specialized formulation.[8]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to understand the compound's half-life and correlation between exposure and biological effect.[5] This can inform dosing frequency and concentration.
-
Formulation: The solubility and stability of this compound can be critical. Consider formulating the agonist in a vehicle that enhances its stability and bioavailability, such as liposomes or nanogels.[12][15][16]
-
Issue 2: Significant Toxicity Observed in Animal Models
-
Possible Cause: The dose is too high, leading to a systemic "cytokine storm."
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose to a level that still elicits a therapeutic effect but with a more manageable side-effect profile.
-
Change Administration Route: Switch from a systemic (IV or SC) to a local (IT) administration route for localized disease models to concentrate the immune response at the tumor site and reduce systemic exposure.[9]
-
Modified Dosing Schedule: Instead of a single high dose, consider a more frequent, low-dose regimen.[17]
-
Advanced Formulation: Utilize a prodrug or nanoparticle-based delivery system. These can offer sustained release and targeted delivery, improving the therapeutic index.[9][13][14]
-
Issue 3: High Variability in Experimental Results
-
Possible Cause: Inconsistent formulation, animal handling, or biological variability.
-
Troubleshooting Steps:
-
Standardize Formulation Preparation: Ensure the formulation of this compound is prepared consistently for each experiment. For suspensions or emulsions, ensure proper mixing before each administration.
-
Consistent Administration Technique: Standardize the injection volume, speed, and location to minimize variability between animals.
-
Increase Sample Size: A larger cohort of animals can help to account for biological variability and increase the statistical power of the study.
-
Monitor Animal Health: Closely monitor animals for any signs of distress or illness that could impact the experimental outcome.
-
Data Presentation
Table 1: Exemplary Dosages of TLR7 Agonists in Preclinical Murine Models
| TLR7 Agonist | Dosage | Administration Route | Mouse Model | Key Findings | Reference |
| Gardiquimod | 7.5 mg/kg | IV | Balb/C | Pharmacokinetic studies | |
| Compound 20 | 0.15, 0.5 mg/kg | IV | Balb/C (CT-26) | Strong synergistic antitumor activity with aPD1 | [5] |
| 1V270-micelles | 11 mg/kg | IV | C57BL/6 | Well-tolerated with strong anti-tumor efficacy | |
| DSR-6434 | 0.1 mg/kg | IV | BALB/c, C3H | Systemic cytokine expression and immune activation | [18] |
| SZU-101 | 3, 10, 30 mg/kg | Intratumoral (i.t.) | Balb/c (4T1) | Dose-dependent tumor growth suppression | [19] |
| Resiquimod (R848) | 5 or 20 µg (in TransCon formulation) | Intratumoral (i.t.) | BALB/c (CT26) | Sustained release and anti-tumor activity | [9] |
Note: The dosages presented are examples from various studies and should be used as a starting point for optimization of "this compound". The optimal dose will be compound-specific.
Experimental Protocols
Protocol 1: In Vivo Dose Escalation and Efficacy Study in a Syngeneic Tumor Model
-
Animal Model: Utilize a relevant syngeneic mouse tumor model (e.g., CT26 in BALB/c mice or B16-F10 in C57BL/6 mice).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control group.
-
Dose Preparation: Prepare different concentrations of this compound in a suitable vehicle.
-
Administration: Administer this compound via the desired route (e.g., intratumorally or intravenously).
-
Dose Levels: Start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent groups (e.g., 0.5 mg/kg, 2.5 mg/kg, 10 mg/kg). The dose range should be based on any available in vitro potency data.
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight and clinical signs of toxicity (e.g., ruffled fur, hunched posture) daily.
-
At a predetermined time point (e.g., 6-24 hours post-injection), a satellite group of animals may be used to collect blood for cytokine analysis (e.g., IFN-α, TNF-α) via ELISA or multiplex assay.
-
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size, or when significant toxicity is observed.
-
Analysis: Analyze tumor growth curves, survival data, and toxicity markers to identify the maximum tolerated dose (MTD) and the optimal therapeutic dose.
Protocol 2: Pharmacodynamic (PD) Assessment of Immune Activation
-
Animal Model and Treatment: Use healthy mice or a tumor-bearing model. Administer a single dose of this compound at a dose determined from initial efficacy studies.
-
Tissue Collection: At various time points post-administration (e.g., 4, 24, and 72 hours), euthanize a cohort of mice (n=3-5 per time point).
-
Sample Processing:
-
Collect blood via cardiac puncture for plasma separation (for cytokine analysis) and isolation of peripheral blood mononuclear cells (PBMCs).
-
Harvest spleens and tumor-draining lymph nodes.
-
-
Flow Cytometry: Prepare single-cell suspensions from spleens, lymph nodes, and tumors. Stain cells with fluorescently labeled antibodies to identify and quantify the activation status of various immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells) using markers like CD69, CD80, and CD86.
-
Cytokine Analysis: Measure the concentration of key cytokines (e.g., IFN-α, IL-12, TNF-α, IP-10) in the plasma using ELISA or a multiplex bead array.
-
Data Analysis: Compare the levels of immune cell activation and cytokine production in the treated groups to the vehicle control group at each time point to characterize the pharmacodynamic response to this compound.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dosage optimization.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia [frontiersin.org]
- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trial Watch: Experimental Toll-like receptor agonists for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Safety, tolerability, pharmacokinetics, and pharmacodynamics of a TLR7 agonist prodrug RO6870868 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High potency of lipid conjugated TLR7 agonist requires nanoparticulate or liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TLR7 Agonists: Imiquimod vs. Next-Generation Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-established Toll-like receptor 7 (TLR7) agonist, imiquimod (B1671794), with more recent, potent TLR7 agonists that serve as representative examples of next-generation compounds in this class. Due to the limited public data on a specific compound designated "TLR7 agonist 28," this guide will utilize data from other well-characterized potent TLR7 agonists, such as resiquimod (B1680535) (R848), to draw informative comparisons against the benchmark, imiquimod. The focus is on performance differences supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in drug development and immunological studies.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, effectively bridging the innate and adaptive immune responses.[1] Imiquimod, an imidazoquinoline amine, is a first-generation TLR7 agonist approved for topical treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.[1][2] It functions as an immune response modifier, stimulating both innate and acquired immunity.[2][3] Next-generation TLR7 agonists have since been developed with the aim of improving potency and modulating the immune response for various therapeutic applications, including as vaccine adjuvants and in cancer immunotherapy.[4]
Mechanism of Action: The TLR7 Signaling Pathway
Both imiquimod and other synthetic TLR7 agonists bind to the TLR7 receptor within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[1][2] This binding event initiates the recruitment of the adaptor protein MyD88, leading to the formation of a signaling complex that includes IRAK4, IRAK1, and TRAF6.[5] This cascade culminates in the activation of two key transcription factors: Interferon Regulatory Factor 7 (IRF7), which drives the production of type I interferons, and Nuclear Factor-kappa B (NF-κB), which upregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5][6]
It is important to note that while imiquimod is primarily a TLR7 agonist, some next-generation compounds like resiquimod (R848) are potent agonists for both TLR7 and TLR8.[7] This dual agonism can lead to the activation of a broader range of immune cells, including myeloid dendritic cells (mDCs) and monocytes, resulting in a different cytokine profile compared to a selective TLR7 agonist.[1][7]
Performance Comparison: Potency and Cytokine Induction
Quantitative data consistently demonstrates that next-generation TLR7 agonists, such as resiquimod, are significantly more potent than imiquimod in inducing cytokine responses. This enhanced potency is reflected in lower half-maximal effective concentrations (EC50) in reporter assays and higher levels of cytokine production from peripheral blood mononuclear cells (PBMCs).
Table 1: Comparative Potency of TLR7 Agonists in HEK-Blue™ Reporter Assay
| Compound | Target(s) | EC50 (µM) for human TLR7 | Reference |
| Imiquimod | TLR7 | ~3-10 | [8] |
| Resiquimod (R848) | TLR7/8 | ~0.1-0.3 | [8] |
EC50 values can vary depending on the specific assay conditions and cell line used.
Table 2: Comparative Cytokine Induction in Human PBMCs (Illustrative Data)
| Cytokine | Imiquimod (10 µM) | Resiquimod (R848) (1 µM) | Fold Increase (Resiquimod vs. Imiquimod) | Reference |
| IFN-α (pg/mL) | ~500 - 2,000 | ~5,000 - 20,000 | ~10x | [1][3] |
| TNF-α (pg/mL) | ~200 - 1,000 | ~2,000 - 8,000 | ~10x | [1][3] |
| IL-12 (pg/mL) | ~50 - 200 | ~500 - 1,500 | ~10x | [1][3] |
Cytokine levels are highly dependent on donor variability and stimulation time. The data presented are illustrative of the general trend observed in published studies.
The data clearly indicates that resiquimod induces a more robust pro-inflammatory and antiviral cytokine response at a lower concentration compared to imiquimod. This is attributed to its higher affinity for TLR7 and, in the case of some cytokines, its dual agonism of TLR8.[1]
Experimental Protocols
Accurate and reproducible assessment of TLR7 agonist activity is critical. Below are detailed methodologies for key experiments.
HEK-Blue™ TLR7 Reporter Assay
This assay is used to determine the potency (EC50) of a TLR7 agonist by measuring the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and appropriate selection antibiotics (Hygromycin B and Zeocin®).[9]
-
Cell Plating: On the day of the assay, wash cells with PBS and detach them. Resuspend the cells in HEK-Blue™ Detection medium to a concentration of approximately 1.4 x 10^5 cells/mL.[10] Add 180 µL of the cell suspension to each well of a 96-well flat-bottom plate.[10]
-
Compound Addition: Prepare serial dilutions of the TLR7 agonists (e.g., imiquimod, this compound) in culture medium. Add 20 µL of each dilution to the respective wells containing the cells. Include a positive control (e.g., a known potent TLR7 agonist like R848) and a negative control (vehicle).[10]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[10]
-
Measurement: The activation of TLR7 leads to the secretion of embryonic alkaline phosphatase (SEAP). The level of SEAP is measured colorimetrically using a spectrophotometer at 620-655 nm.[9][10]
-
Data Analysis: Calculate the EC50 value by plotting the absorbance values against the log of the compound concentrations and fitting the data to a four-parameter logistic curve.
Cytokine Profiling from Human PBMCs
This experiment measures the production of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) from primary human immune cells upon stimulation with a TLR7 agonist.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.[11]
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% FBS. Plate the cells at a density of 1 x 10^6 cells/well in a 96-well plate.[12]
-
Stimulation: Add the TLR7 agonists at various concentrations to the wells. Include a positive control (e.g., LPS for TLR4 activation) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[3]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Measurement (ELISA):
-
Coat a high-binding 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[13]
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate.[13]
-
Wash the plate and add a biotinylated detection antibody.[13]
-
Wash and add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.[14]
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Dendritic Cell Maturation Assay
This assay assesses the ability of a TLR7 agonist to induce the maturation of dendritic cells, a key step in initiating an adaptive immune response. Maturation is characterized by the upregulation of co-stimulatory molecules like CD80 and CD86.
Methodology:
-
Dendritic Cell Generation: Generate monocyte-derived dendritic cells (Mo-DCs) by culturing PBMCs with GM-CSF and IL-4 for 5-7 days.
-
Stimulation: Plate the immature Mo-DCs and stimulate them with the TLR7 agonists for 18-24 hours. Include a positive control (e.g., LPS) and a negative (unstimulated) control.[15]
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled antibodies against DC markers (e.g., CD11c) and maturation markers (e.g., CD80, CD86, MHC Class II).[15][16]
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the dendritic cell population (e.g., CD11c+) and analyze the expression levels (Mean Fluorescence Intensity or percentage of positive cells) of the maturation markers.[15][16]
Conclusion
The comparison between imiquimod and next-generation TLR7 agonists like resiquimod reveals a clear progression towards enhanced potency and, in some cases, a broader spectrum of immune activation through dual TLR7/8 agonism. While imiquimod remains a clinically relevant topical immunomodulator, newer compounds demonstrate superior in vitro activity in terms of cytokine induction and immune cell activation.[7][17] For researchers and drug developers, the choice of a TLR7 agonist will depend on the desired therapeutic outcome. For applications requiring a very strong Th1-polarizing adjuvant effect, a potent TLR7 or TLR7/8 agonist may be preferable. Conversely, for topical applications where a more localized and moderate immune response is desired, imiquimod's profile may be more suitable. The experimental protocols provided in this guide offer a robust framework for the head-to-head evaluation of novel TLR7 agonists against established benchmarks.
References
- 1. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Toll-like receptor (TLR) 2-9 agonists-induced Cytokines & Chemokines: I. Comparison with T cell receptor-induced responses. | Meso Scale Discovery [mesoscale.com]
- 6. Flow cytometry-assisted analysis of phenotypic maturation markers on an immortalized dendritic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. 101.200.202.226 [101.200.202.226]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. zaguan.unizar.es [zaguan.unizar.es]
- 17. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TLR7 Agonist "Compound 3" Derivatives and Resiquimod in Immune Activation
For researchers and professionals in drug development, the selection of an appropriate Toll-like receptor 7 (TLR7) agonist is critical for advancing immunotherapies. This guide provides a comparative analysis of the efficacy of novel polyphenolic derivatives of the TLR7-selective agonist BBIQ (referred to as "parent compound 3" in a recent study) and the well-established TLR7/8 agonist, resiquimod (B1680535). The data presented here is synthesized from a 2024 study published in ACS Pharmacology & Translational Science, which explored these compounds as potential vaccine adjuvants.
While direct comparative data for a specific "TLR7 agonist 28" remains elusive in publicly available literature, this analysis of closely related compounds offers valuable insights into their relative potency and immunomodulatory effects. The polyphenolic derivatives of "parent compound 3" (BBIQ) demonstrate a promising profile, with some showing superior adjuvant effects in combination with alum compared to resiquimod, particularly in eliciting a balanced Th1/Th2 immune response.
In Vitro Activity: A Look at TLR7 and TLR8 Activation
The in vitro potency of the compounds was assessed using HEK reporter cell lines transfected with human TLR7 or TLR8. The results, summarized below, indicate that while resiquimod is a potent dual TLR7/8 agonist, the synthesized polyphenolic derivatives of "parent compound 3" exhibit varying degrees of TLR7 selectivity and potency. Notably, compound 12b emerged as a dual TLR7/8 agonist, though less potent than resiquimod, while compounds 12c and 12d were identified as TLR7-specific agonists.[1]
| Compound | hTLR7 EC50 (μM) | hTLR8 EC50 (μM) |
| BBIQ (Parent Compound 3) | 0.85 | >10 |
| Compound 12b | 0.15 | 2.75 |
| Compound 12c | 0.31 | >10 |
| Compound 12d | 5.13 | >10 |
| Resiquimod | 0.03 | 0.12 |
In Vivo Adjuvant Efficacy: Enhancing Immune Response
The in vivo adjuvant potential of the compounds was evaluated in a murine model with a SARS-CoV-2 spike protein antigen, both alone and in combination with alum. The study measured the resulting IgG, IgG1, IgG2b, and IgG2c antibody titers. While resiquimod is a known potent adjuvant, the polyphenolic derivatives of "parent compound 3," when combined with alum, demonstrated a superior ability to induce a balanced Th1/Th2 response, as indicated by the IgG2b and IgG2c levels.[1]
| Adjuvant | Mean IgG Titer | Mean IgG1 Titer | Mean IgG2b Titer | Mean IgG2c Titer |
| BBIQ (Parent Compound 3) + Alum | ~1.5 x 10^5 | ~1.5 x 10^5 | ~2.5 x 10^4 | ~2.5 x 10^4 |
| Compound 12b + Alum | ~3 x 10^5 | ~3 x 10^5 | ~1 x 10^5 | ~1 x 10^5 |
| Compound 12c + Alum | ~3 x 10^5 | ~3 x 10^5 | ~1.5 x 10^5 | ~1.5 x 10^5 |
| Compound 12d + Alum | ~3.5 x 10^5 | ~3.5 x 10^5 | ~2 x 10^5 | ~2 x 10^5 |
| Resiquimod + Alum | ~2 x 10^5 | ~2 x 10^5 | ~5 x 10^4 | ~5 x 10^4 |
Experimental Protocols
In Vitro TLR7 and TLR8 Reporter Assay
HEK-Blue hTLR7 and hTLR8 reporter cell lines were used to determine the EC50 values of the compounds. These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. The cells were seeded in 96-well plates and stimulated with serial dilutions of the test compounds for 24 hours. The activation of TLR7 or TLR8 results in the secretion of SEAP, which was quantified by a colorimetric assay using QUANTI-Blue solution. The EC50 values were calculated from the dose-response curves.[1]
In Vivo Murine Immunization Study
BALB/c mice were immunized subcutaneously with the SARS-CoV-2 spike protein antigen either alone, with alum, or with a combination of alum and the test compounds (BBIQ derivatives or resiquimod). A booster immunization was given on day 21. Blood samples were collected on day 35, and the serum levels of antigen-specific IgG, IgG1, IgG2b, and IgG2c were determined by ELISA.[1]
Signaling Pathway and Experimental Workflow
TLR7 Signaling Pathway
Caption: TLR7 Signaling Pathway
Murine Immunization and Antibody Titer Analysis Workflow
Caption: Experimental workflow for in vivo immunization and analysis.
References
A Comparative Guide to Selective TLR7 Agonism: Evaluating Compound Performance Over TLR8
In the field of immunology and drug development, Toll-like receptors (TLRs) are critical targets for modulating the innate immune system. Specifically, TLR7 and TLR8, which recognize single-stranded RNA, have garnered significant attention for their therapeutic potential in treating viral infections and cancers.[1][2][3] While both receptors trigger immune responses, their activation profiles differ; TLR7 activation predominantly induces a robust type I interferon (IFN) response, which is key for antiviral activity, whereas TLR8 activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-12.[4][5] Consequently, developing agonists with high selectivity for TLR7 over the closely related TLR8 is a key objective to achieve a desired therapeutic effect while minimizing potential inflammatory side effects.[6]
This guide provides a comparative analysis of several TLR7 agonists, focusing on their selectivity for TLR7 versus TLR8, supported by quantitative data and detailed experimental methodologies.
Comparative Agonist Potency and Selectivity
The efficacy and selectivity of a TLR7 agonist are typically quantified by determining its half-maximal effective concentration (EC50) for both TLR7 and TLR8. A lower EC50 value indicates higher potency. The selectivity ratio, calculated as (EC50 for TLR8) / (EC50 for TLR7), provides a quantitative measure of a compound's preference for TLR7. A higher ratio signifies greater selectivity.
The table below summarizes the activity of several notable TLR7 agonists. For the purpose of this guide, a recently discovered pyrazolopyrimidine compound is designated as "Agonist 28" to represent a novel highly selective agent.
| Compound | TLR7 EC50 (nM) | TLR8 EC50 (nM) | Selectivity (TLR8/TLR7) |
| Agonist 28 (Pyrazolopyrimidine) | 21 | >5000 | >238 |
| BMS Compound [I] | 7 | >5000 | >714 |
| Vesatolimod (GS-9620) | 291 | 9000 | ~31 |
| Resiquimod (R848) | ~30 | ~1000 | ~33 |
Data compiled from multiple sources.[4][6][7]
As the data indicates, newer compounds like "Agonist 28" and the Bristol Myers Squibb candidate demonstrate significantly higher selectivity for TLR7 compared to established agonists like Vesatolimod and Resiquimod.[6][7] This high degree of selectivity is crucial for driving a potent type I interferon response while avoiding the broad pro-inflammatory cytokine release associated with TLR8 activation.[6]
Visualizing the TLR7 Signaling Pathway
Upon binding its ligand within an endosome, TLR7 initiates a signaling cascade through the MyD88-dependent pathway. This process involves the recruitment of adaptor proteins and kinases, ultimately leading to the activation of key transcription factors: Interferon Regulatory Factor 7 (IRF7), which drives the production of Type I Interferons (IFN-α/β), and Nuclear Factor-kappa B (NF-κB), which promotes the expression of pro-inflammatory cytokines.
Experimental Protocols
The determination of agonist selectivity is primarily achieved through in vitro reporter gene assays. This common method provides a robust and reproducible means to quantify the specific activation of TLR7 and TLR8.[4]
In Vitro Selectivity Assay Using Reporter Cells
Objective: To determine the EC50 of an agonist for human TLR7 and TLR8 activation.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected to express either human TLR7 (HEK-Blue™ hTLR7) or human TLR8 (HEK-Blue™ hTLR8).[4]
-
These cell lines contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.[4][8]
-
Reporter detection medium (e.g., HEK-Blue™ Detection).[4]
-
Test compounds (e.g., "Agonist 28," Vesatolimod) and a positive control (e.g., R848).
-
Standard cell culture medium (DMEM, 10% FBS, antibiotics) and 96-well plates.[4]
Methodology:
-
Cell Seeding: Plate the hTLR7 and hTLR8 expressing HEK cells in separate 96-well plates at a density of approximately 5 x 10⁴ cells per well and incubate overnight to allow for cell adherence.[4]
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in cell culture medium. A vehicle control (e.g., DMSO) must be included to establish a baseline.[4]
-
Cell Stimulation: Remove the existing culture medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ incubator.[4] This allows for TLR activation and subsequent expression and secretion of the SEAP reporter protein.
-
Reporter Gene Assay: Add the detection medium to the wells and incubate for 1-4 hours. The substrate in the medium reacts with the secreted SEAP, causing a color change.[4]
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 620-650 nm using a spectrophotometer.[4]
-
Data Analysis: The absorbance values are proportional to the level of NF-κB activation. Plot the dose-response curves for each compound on both TLR7 and TLR8 cell lines. From these curves, calculate the EC50 values using non-linear regression analysis.
Below is a diagram illustrating the workflow for this selectivity assay.
Conclusion
The development of highly selective TLR7 agonists is a significant advancement in immunotherapy. As demonstrated by the quantitative data, novel compounds like the pyrazolopyrimidine-based "Agonist 28" offer substantially improved selectivity for TLR7 over TLR8 when compared to earlier generations of agonists. This enhanced selectivity is critical for maximizing the desired antiviral and immunomodulatory effects driven by type I interferons while potentially offering a better safety profile by minimizing TLR8-mediated inflammatory responses. The use of standardized in vitro reporter assays remains the cornerstone for accurately characterizing the potency and selectivity of these promising therapeutic candidates.
References
- 1. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 7. Discovery of new metabolically stable TLR7 agonist with potent cytokine induction properties | BioWorld [bioworld.com]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of TLR7 Agonist 28 and Alternative Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity and performance of Toll-like receptor 7 (TLR7) agonists, with a focus on providing a framework for evaluating novel compounds such as "TLR7 agonist 28". Due to the limited publicly available data for a specific molecule designated "this compound", this document will focus on a detailed comparison of two well-characterized TLR7 agonists: Resiquimod (R848) , a potent TLR7/TLR8 dual agonist, and Imiquimod , a selective TLR7 agonist.[1] The experimental data and methodologies presented herein will serve as a benchmark for researchers to evaluate their own compounds of interest.
Introduction to TLR7 Agonists in Immunology
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system.[2] TLR7, located in the endosomal compartment of immune cells such as dendritic cells (DCs) and B cells, recognizes single-stranded RNA (ssRNA) viruses.[1][2] Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFN-α/β), thereby initiating a robust innate and subsequent adaptive immune response.[1][2] Small molecule TLR7 agonists are of significant interest as vaccine adjuvants and for cancer immunotherapy due to their ability to potently stimulate the immune system.[2][3]
Signaling Pathway of TLR7 Activation
Upon binding of an agonist, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, which ultimately results in the activation of the transcription factors NF-κB and IRF7. NF-κB activation drives the expression of pro-inflammatory cytokines like TNF-α and IL-6, while IRF7 activation is critical for the production of type I interferons, particularly IFN-α.
References
A Comparative Analysis of TLR7 Agonist 28 and Established Immunomodulators
This guide provides a detailed benchmark of the novel Toll-like receptor 7 (TLR7) agonist, designated "TLR7 Agonist 28," against well-characterized immunomodulators: Imiquimod (B1671794) (R837), Resiquimod (R848), and Vesatolimod (GS-9620). The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their performance based on key immunological parameters and supporting experimental data.
Note: "this compound" is presented as a placeholder for a novel investigational compound. The corresponding data fields in the tables are left blank to be populated with user-specific experimental results.
Toll-like receptor 7 is a critical component of the innate immune system, recognizing single-stranded RNA viruses and synthetic small molecules.[1][2][3] Its activation in endosomal compartments of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells, initiates a powerful immune response, making it a prime target for therapeutic development in oncology and infectious diseases.[1][2][4][5]
Mechanism of Action: The TLR7 Signaling Pathway
Upon binding its ligand within an endosome, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK (IL-1R–associated kinase) family kinases and the transcription factors NF-κB and IRF7.[6][7] This cascade culminates in the robust production of Type I interferons (IFN-α/β) and a suite of pro-inflammatory cytokines and chemokines, which orchestrate a broad innate and adaptive immune response.[1][8][9]
Comparative Data
The following tables summarize the key characteristics and performance metrics of this compound against established immunomodulators.
Table 1: In Vitro Potency and Selectivity
This table outlines the receptor specificity and relative potency based on cytokine induction in human peripheral blood mononuclear cells (PBMCs). Resiquimod (R848) is noted for its dual TLR7 and TLR8 agonism, which contributes to its high potency.[10] Vesatolimod is a highly selective TLR7 agonist.[1][2]
| Compound | Target(s) | EC50 IFN-α (human PBMC) | EC50 TNF-α (human PBMC) | Relative Potency |
| This compound | TLR7 | User Data | User Data | User Data |
| Imiquimod (R837) | TLR7 | ~1-5 µM | ~1-5 µM | Potent |
| Resiquimod (R848) | TLR7 / TLR8 | ~0.01-0.1 µM | ~0.01-0.1 µM | Very Potent (10-100x > Imiquimod)[6][8][10] |
| Vesatolimod (GS-9620) | TLR7 | Low nM range | Low nM range | Very Potent / Selective[1][3] |
Table 2: Immunological Profile
This table compares the primary cellular targets and the resulting cytokine and cellular response profiles. TLR7-selective agonists strongly activate pDCs, while dual TLR7/8 agonists like Resiquimod also potently stimulate myeloid cells via TLR8.[11][12]
| Compound | Primary Cell Targets | Characteristic Cytokine Profile | Key Cellular Responses |
| This compound | User Data | User Data | User Data |
| Imiquimod (R837) | pDCs, B cells, Monocytes, Langerhans' cells[8][13] | IFN-α, TNF-α, IL-6, IL-12[8][13] | B cell activation, T-cell proliferation[8][13] |
| Resiquimod (R848) | pDCs, B cells, Monocytes, Myeloid DCs[11][12] | High levels of IFN-α, TNF-α, IL-12; Th1-skewing[8][11][14] | Strong B cell proliferation & Ig production; NK cell activation[6][8] |
| Vesatolimod (GS-9620) | pDCs, B cells[1][2] | Strong induction of Type I IFNs (IFN-α) and ISGs[1][2] | NK cell activation, T cell activation[2] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: In Vitro Cytokine Induction from Human PBMCs
This protocol details the stimulation of human PBMCs to quantify the production of key cytokines like IFN-α and TNF-α.
Objective: To determine the dose-dependent cytokine response of human PBMCs to TLR7 agonists.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well flat-bottom plate at a density of 1 x 10⁶ cells/mL (2 x 10⁵ cells/well).
-
Compound Preparation: Prepare a 10-point serial dilution of each TLR7 agonist (this compound, Imiquimod, Resiquimod, Vesatolimod) in complete medium.
-
Stimulation: Add the diluted compounds to the plated cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS for TNF-α).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-α and TNF-α in the supernatants using commercially available ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the agonist concentration and determine the EC50 value for each compound using non-linear regression analysis.
Protocol 2: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol describes a common method to evaluate the in vivo efficacy of TLR7 agonists in a cancer model.
Objective: To assess the ability of TLR7 agonists to inhibit tumor growth and generate systemic antitumor immunity.
Methodology:
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Tumor Implantation: Subcutaneously implant 1 x 10⁵ CT26 colon carcinoma cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Groups: Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline)
-
This compound
-
Resiquimod (as a positive control)
-
Optional: Combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).[15]
-
-
Compound Administration: Administer the compounds via a relevant route (e.g., intratumoral, subcutaneous, or oral) at a predetermined dose and schedule (e.g., twice weekly for 3 weeks).
-
Efficacy Readouts:
-
Primary: Continue to monitor tumor growth. The primary endpoint is typically tumor growth delay or complete tumor regression.
-
Secondary: Monitor animal survival and body weight.
-
Immunological: At the end of the study (or at intermediate timepoints), collect tumors and spleens to analyze immune cell infiltration (e.g., CD8+ T cells, NK cells) by flow cytometry or immunohistochemistry. Measure systemic cytokine levels in serum.
-
-
Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA, Log-rank test for survival) to determine significant differences between treatment groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Vesatolimod Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 3. Vesatolimod - Wikipedia [en.wikipedia.org]
- 4. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trial Watch: Experimental Toll-like receptor agonists for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The imidazoquinolines, imiquimod and R-848, induce functional, but not phenotypic, maturation of human epidermal Langerhans' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adjuvant activities of immune response modifier R-848: comparison with CpG ODN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel TLR7 agonist demonstrates synergistic antitumor activity with anti-PD-1 antibodies | BioWorld [bioworld.com]
A Comparative Preclinical Evaluation of TLR7 Agonist 28 (Isatoribine) and Other Key TLR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical evaluation of the Toll-like receptor 7 (TLR7) agonist 28, also known as Isatoribine (ANA-245), alongside other prominent TLR7 and TLR7/8 agonists: Vesatolimod (GS-9620), Resiquimod (R848), and Imiquimod. This objective comparison is intended to inform researchers, scientists, and drug development professionals on the performance and characteristics of these immunomodulatory compounds based on available experimental data.
Toll-like receptor 7 is a key pattern recognition receptor of the innate immune system that recognizes single-stranded RNA viruses.[1] Activation of TLR7 triggers downstream signaling pathways, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn orchestrate a broad antiviral and antitumor immune response.[1] This mechanism has made TLR7 agonists a promising class of drugs for various therapeutic areas, including chronic infections and oncology.[2][3]
Comparative Analysis of TLR7 Agonists
This section details the available preclinical data for Isatoribine and provides a comparison with Vesatolimod, Resiquimod, and Imiquimod. It is important to note that the development of Isatoribine was discontinued (B1498344) in 2007, and therefore, publicly available preclinical data is limited compared to the other agents.
Isatoribine (Compound 28, ANA-245)
Isatoribine is a selective TLR7 agonist.[4] Preclinical studies in murine models demonstrated its ability to elevate interferon-alpha levels, conferring antiviral and antimetastatic activity.[4] In a proof-of-concept clinical study in patients with chronic hepatitis C virus (HCV) infection, intravenous administration of Isatoribine led to a significant reduction in plasma HCV RNA levels.[5] This antiviral effect was correlated with the induction of an immune antiviral state, as evidenced by increased levels of 2',5'-oligoadenylate synthetase.[5] The treatment was generally well-tolerated.[5]
Due to the limited availability of specific preclinical data, a direct quantitative comparison of Isatoribine with other TLR7 agonists in the following tables is not possible. The subsequent sections will focus on the more extensively characterized comparators.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo preclinical data for Vesatolimod, Resiquimod, and Imiquimod to facilitate a clear comparison of their performance.
Table 1: In Vitro Activity of TLR7 Agonists
| Compound | Target(s) | Cell Type | Assay | Potency (EC50/IC50) | Key Cytokines Induced | Reference(s) |
| Vesatolimod (GS-9620) | TLR7 | Human PBMCs | TLR7 Reporter Assay | ~291 nM | IFN-α, IP-10, IL-1RA | [5] |
| Human PBMCs | HIV-1 Inhibition | ~27 nM | [5] | |||
| Resiquimod (R848) | TLR7/8 | Human PBMCs | Cytokine Induction | Dose-dependent | IFN-α, TNF-α, IL-6, IL-12 | [6][7] |
| Imiquimod | TLR7 | Murine Macrophages | NF-κB Activation | - | TNF-α, IL-6, IL-12 | [6] |
Note: EC50/IC50 values can vary depending on the specific assay conditions and cell types used. The data presented is a representation from available literature.
Table 2: In Vivo Activity of TLR7 Agonists in Preclinical Models
| Compound | Animal Model | Application | Key Findings | Reference(s) |
| Vesatolimod (GS-9620) | SIV-infected Rhesus Macaques | Oral | Transient increase in plasma SIV RNA, reduction in SIV DNA. | |
| Resiquimod (R848) | Murine Lupus Model | Topical | Acceleration of autoimmunity. | |
| Murine Tumor Models | Systemic | Antitumor activity, induction of Th1-type cytokines. | [6] | |
| Imiquimod | Murine Psoriasis Model | Topical | Induction of psoriasis-like skin inflammation. |
Signaling Pathways and Experimental Workflows
TLR7 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated upon the activation of TLR7 by an agonist within the endosome of an immune cell, such as a plasmacytoid dendritic cell (pDC).
Caption: Simplified TLR7 signaling pathway initiated by a TLR7 agonist.
Experimental Workflow: In Vitro Cytokine Induction Assay
The following diagram outlines a typical workflow for assessing the cytokine induction profile of a TLR7 agonist using human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for in vitro cytokine induction by TLR7 agonists in PBMCs.
Experimental Protocols
In Vitro Cytokine Induction Assay in Human PBMCs
Objective: To determine the dose-dependent induction of cytokines by TLR7 agonists in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
Human whole blood from healthy donors
-
TLR7 agonists (Isatoribine, Vesatolimod, Resiquimod, Imiquimod) dissolved in DMSO
-
96-well cell culture plates
-
ELISA or Luminex kits for human IFN-α, TNF-α, IL-6, and other relevant cytokines
Method:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Plating: Wash the isolated PBMCs twice with RPMI 1640 and resuspend in complete RPMI medium. Count the cells and adjust the concentration to 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the TLR7 agonists in complete RPMI medium. The final DMSO concentration should be kept below 0.1%.
-
Cell Stimulation: Add 100 µL of the diluted TLR7 agonists to the wells containing PBMCs. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known potent TLR agonist).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatants without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the cytokine concentrations in the supernatants using ELISA or a multiplex Luminex assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the log of the agonist concentration and determine the EC50 values using a non-linear regression analysis.
In Vivo Murine Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of a TLR7 agonist.
Materials:
-
6-8 week old female BALB/c mice (or another appropriate strain for the chosen tumor model)
-
CT26 colon carcinoma cells (or another suitable syngeneic tumor cell line)
-
TLR7 agonist formulated for in vivo administration (e.g., in a saline or other appropriate vehicle)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Method:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the TLR7 agonist (e.g., via oral gavage, intraperitoneal, or subcutaneous injection) according to the desired dosing schedule (e.g., once daily, twice weekly). The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²)/2.
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice if they show signs of excessive distress or morbidity.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze the statistical significance of the differences in tumor growth between the treatment and control groups using appropriate statistical tests (e.g., two-way ANOVA). At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for immune cell infiltration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine profile and induction of T helper type 17 and regulatory T cells by human peripheral mononuclear cells after microbial exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of TLR7 Agonist 28
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of TLR7 Agonist 28, a potent immunomodulatory compound. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. The following protocols are based on general best practices for the disposal of hazardous chemical waste and information derived from similar heterocyclic, amine-containing compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for "this compound" (MedChemExpress, HY-114231) was publicly available at the time of this writing. The hazard classifications and disposal procedures outlined below are based on data from structurally similar TLR7 agonists. Researchers must obtain the official SDS from the supplier for definitive guidance and adhere to all local, state, and federal regulations.
Hazard Assessment and Classification
Based on the analysis of safety data for analogous TLR7 agonists, "this compound" should be handled as a hazardous substance with the potential for the following classifications:
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral | Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | P273, P391, P501 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | P273, P391, P501 |
Experimental Protocols: Waste Handling and Disposal
The following protocols provide detailed methodologies for the safe handling and disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
All personnel handling this compound, in either pure form or in solution, must wear the following minimum PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust mask or respirator is recommended when handling the powdered form of the compound.
Disposal of Unused or Expired this compound
Unused or expired this compound must be disposed of as hazardous chemical waste.
Methodology:
-
Containerization:
-
Place the original vial or container of this compound in a clearly labeled, sealable secondary container.
-
If transferring from a damaged container, use a new, chemically compatible container and label it appropriately.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Disposal of Contaminated Solid Waste
This category includes items such as pipette tips, weigh boats, contaminated gloves, and bench paper.
Methodology:
-
Segregation:
-
At the point of generation, collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste" and a description of the contents (e.g., "Solid Waste Contaminated with this compound").
-
-
Storage and Disposal:
-
When the container is full, securely seal the bag and the container.
-
Store in the designated hazardous waste accumulation area for pickup by a licensed disposal service.
-
Disposal of Contaminated Liquid Waste
This includes unused stock solutions, cell culture media containing the compound, and the first rinse of emptied containers.
Methodology:
-
Collection:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) carboy).
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent system (e.g., DMSO, PBS), and an estimated concentration of the agonist.
-
-
Storage and Disposal:
-
Keep the container tightly sealed and store it in a designated hazardous waste accumulation area with secondary containment.
-
Arrange for disposal through a licensed hazardous waste management company. Do not dispose of liquid waste containing this compound down the drain.
-
Decontamination of Laboratory Equipment
Reusable laboratory equipment, such as glassware, stir bars, and spatulas, must be thoroughly decontaminated after use with this compound.
Methodology:
-
Initial Rinse:
-
Rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove the majority of the compound.
-
Collect this initial rinse as hazardous liquid waste.
-
-
Washing:
-
Wash the rinsed equipment with a laboratory detergent and hot water.
-
-
Final Rinse:
-
Rinse thoroughly with deionized water.
-
-
Drying:
-
Allow the equipment to air dry or use an oven as appropriate.
-
Mandatory Visualizations
Signaling Pathway: TLR7 Activation
Caption: TLR7 Signaling Pathway Activation by an Agonist.
Experimental Workflow: Disposal of this compound Waste
Caption: Step-by-step workflow for the proper disposal of waste.
Navigating the Safe Handling of TLR7 Agonist 28: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with potent immune-modulating compounds like Toll-like receptor 7 (TLR7) agonist 28, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
Immediate Safety and Personal Protective Equipment (PPE)
The cornerstone of safe handling is a multi-layered approach to personal protection. The open handling of powdered potent compounds is strongly discouraged.[1] All operations involving the solid form of TLR7 agonist 28 should be conducted within a contained system, such as a chemical fume hood or a barrier isolator (glove box), to minimize inhalation exposure.[1][2]
A comprehensive PPE strategy is required at all times to prevent accidental exposure through skin contact, inhalation, or eye contact.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with disposable nitrile gloves. Inspect gloves for tears before use and change immediately upon contamination.[3][4] | To prevent skin contact with the chemical. |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. Consider impervious gowns for procedures with a higher risk of splashes.[2][3][5] | To protect skin and clothing from contamination. |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a splash hazard.[2][3] | To protect eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator should be used if there is any risk of generating airborne dust or aerosols, especially outside of a certified containment system.[2][3] | To prevent inhalation of the chemical. |
| Footwear | Closed-toe and closed-heel shoes that fully cover the foot.[3] | To protect feet from spills. |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring procedural integrity.
Preparation and Work Area Setup
-
Designated Area: All work with this compound should be performed in a designated and clearly labeled area.
-
Containment: For weighing and reconstituting the solid compound, use a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[2]
-
Emergency Access: Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.
-
Decontamination: Prepare a designated decontamination solution (e.g., 70% ethanol) to clean work surfaces and equipment before and after use.
Handling and Stock Solution Preparation
-
Weighing: If weighing the solid, do so on-site and in a containment system to avoid transporting the potent powder.
-
Reconstitution: Add the solvent to the vial containing the agonist slowly to avoid aerosolization.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
-
Storage: Based on data for similar compounds, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored in a tightly sealed container at -20°C for up to one year or -80°C for up to two years.[6] Always follow the manufacturer's specific storage recommendations if available.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
